molecular formula C5H10FNO B15051377 5-Fluorotetrahydro-2H-pyran-3-amine

5-Fluorotetrahydro-2H-pyran-3-amine

Cat. No.: B15051377
M. Wt: 119.14 g/mol
InChI Key: YJXMUHPIQWNBSX-UHFFFAOYSA-N
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Description

5-Fluorotetrahydro-2H-pyran-3-amine is a useful research compound. Its molecular formula is C5H10FNO and its molecular weight is 119.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

5-fluorooxan-3-amine

InChI

InChI=1S/C5H10FNO/c6-4-1-5(7)3-8-2-4/h4-5H,1-3,7H2

InChI Key

YJXMUHPIQWNBSX-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1F)N

Origin of Product

United States

Foundational & Exploratory

5-Fluorotetrahydro-2H-pyran-3-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and medicinal chemistry properties of 5-Fluorotetrahydro-2H-pyran-3-amine .

Scaffold Class: Fluorinated Saturated Heterocycles CAS Registry Number: 120811-32-7 Molecular Formula: C


H

FNO Molecular Weight: 119.14 g/mol

Executive Summary

This compound represents a high-value pharmacophore in modern drug discovery, specifically designed to exploit the fluorine effect for optimizing lead compounds. Unlike its non-fluorinated parent (tetrahydro-2H-pyran-3-amine), this scaffold introduces a highly electronegative fluorine atom at the C5 position. This modification serves three critical functions in medicinal chemistry:

  • pKa Modulation: The inductive electron-withdrawing effect of fluorine lowers the pKa of the C3-amine, often improving oral bioavailability and blood-brain barrier (BBB) permeability.

  • Conformational Locking: Stereoelectronic interactions (e.g., gauche effects) bias the pyran ring into specific chair conformations, reducing the entropic penalty of binding to protein targets.

  • Metabolic Blocking: Fluorine substitution at the C5 position blocks oxidative metabolism (e.g., hydroxylation) often observed at exposed methylene sites in saturated heterocycles.

Structural & Conformational Analysis

Stereochemical Complexity

The molecule possesses two stereocenters at C3 and C5 , giving rise to four distinct stereoisomers. The relative configuration (cis vs. trans) dictates the spatial relationship between the amine and fluorine substituents, which is critical for target engagement.

  • (3R,5S) / (3S,5R): Cis-isomers.

  • (3R,5R) / (3S,5S): Trans-isomers.

Conformational Bias (The Fluorine Effect)

In saturated heterocycles, the "Fluorine Gauche Effect" and intramolecular dipole interactions significantly influence the preferred conformer.

  • Neutral State: The C-F bond often prefers an equatorial orientation to minimize 1,3-diaxial steric clashes, unless the gauche effect with adjacent heteroatoms dictates otherwise.

  • Protonated State (Physiological pH): When the amine is protonated (

    
    ), a charge-dipole interaction  or an intramolecular hydrogen bond (in cis-isomers) can stabilize a specific conformation. For cis-3-amino-5-fluorotetrahydropyran, the diaxial  conformer may be stabilized by an electrostatic attraction between the axial ammonium and the axial fluorine, despite steric strain.
    
Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium between chair conformers, highlighting the stabilizing forces.

Conformation State1 Conformer A (Diequatorial) State2 Conformer B (Diaxial) State1->State2 Ring Flip (Low Barrier) Interaction Stabilizing Factors: 1. Electrostatic (NH3+ ... F-) 2. Gauche Effect (F-C-C-N) Interaction->State2 Favors Diaxial in cis-isomer (protonated)

Figure 1: Conformational equilibrium of cis-5-fluorotetrahydro-2H-pyran-3-amine. In the protonated state, electrostatic interactions can stabilize the diaxial form.

Physicochemical Profiling

The introduction of fluorine alters the physicochemical landscape of the pyran amine significantly.[1]

PropertyTetrahydro-2H-pyran-3-amineThis compound Impact of Fluorine
Molecular Weight 101.15119.14 +18 Da
cLogP -0.5-0.3 Slight Lipophilicity Increase
pKa (Basic Amine) ~10.2~8.5 - 9.0 Basicity Reduction (-1.5 units)
TPSA 26.0 Ų26.0 Ų Negligible Change
H-Bond Donors 11 No Change
Metabolic Stability ModerateHigh Blocks C5-oxidation

Key Insight: The reduction in pKa is the most valuable property. A pKa closer to physiological pH (7.4) increases the fraction of the neutral species, enhancing passive diffusion across biological membranes while maintaining solubility.

Synthesis & Production Protocols

Retrosynthetic Strategy

The most robust synthetic route involves the functionalization of a pre-existing pyran ring, specifically starting from dihydro-2H-pyran-3(4H)-one derivatives. The introduction of fluorine is typically achieved via electrophilic fluorination or nucleophilic displacement of an activated alcohol.

Representative Synthetic Protocol

Objective: Synthesis of cis-5-fluorotetrahydro-2H-pyran-3-amine hydrochloride.

Step 1: Enol Silyl Ether Formation

  • Reagents: Tetrahydro-4H-pyran-3-one, TMSCl, LiHMDS.

  • Conditions: THF, -78°C.

  • Mechanism: Kinetic deprotonation at C2/C4 followed by silylation. Regioselectivity is key; conditions must favor the thermodynamic enol if C5 functionalization is desired, or specific precursors like 5-hydroxypyran-3-one must be used.

Step 2: Electrophilic Fluorination

  • Reagents: Selectfluor (F-TEDA-BF4).

  • Conditions: Acetonitrile, 0°C to RT.

  • Outcome: Yields 5-fluorotetrahydro-4H-pyran-3-one.

Step 3: Reductive Amination

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ).
  • Conditions: Methanol, pH 6, RT.

  • Stereocontrol: The hydride attacks from the less hindered face. If the fluorine is axial, the hydride attack often yields the cis-amine (equatorial amine) as the major product.

Step 4: Salt Formation

  • Reagents: HCl in Dioxane (4M).

  • Product: this compound HCl salt (white solid).

Synthetic Workflow Diagram

Synthesis Start Tetrahydro-4H-pyran-3-one (Precursor) Step1 Step 1: Functionalization (Formation of Enol/Enamine) Start->Step1 Inter1 Intermediate: Activated Pyran Step1->Inter1 Step2 Step 2: Fluorination (Selectfluor or NFSI) Inter1->Step2 Inter2 5-Fluoro-pyran-3-one Step2->Inter2 Step3 Step 3: Reductive Amination (NH4OAc, NaBH3CN) Inter2->Step3 Final Target: This compound Step3->Final Stereoselective Reduction

Figure 2: General synthetic pathway for accessing the 3-amino-5-fluoro-pyran core.

Medicinal Chemistry Applications

Case Study: BACE1 Inhibitors

In the development of Beta-secretase 1 (BACE1) inhibitors for Alzheimer's disease, high basicity of the core amine often leads to hERG channel blockage (cardiotoxicity).

  • Application: Replacing a standard cyclohexyl amine or pyran amine with This compound .

  • Result: The electron-withdrawing fluorine reduces the pKa to ~8.5. This reduces the percentage of the cationic species at physiological pH, lowering hERG affinity while maintaining the critical hydrogen bond interactions in the BACE1 active site (Asp32/Asp228 dyad).

Bioisosterism in Kinase Inhibitors

The scaffold serves as a bioisostere for morpholine or piperidine rings.

  • Metabolic Hardening: The C5-F atom blocks the common metabolic "soft spot" (C5 hydroxylation) seen in piperidines.

  • Solubility: The polar C-F bond improves aqueous solubility compared to a methyl group, without the hydrogen-bond donor penalty of a hydroxyl group.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369.[2] Link

  • PubChem Database. "Oxan-3-amine; this compound." National Center for Biotechnology Information. Link

  • Leroux, F. R., et al. (2021).[3] "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 23, 4915-4919.[3] (Relevant methodology for fluorinated heterocycles). Link

Sources

Technical Whitepaper: 5-Fluorotetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1] It prioritizes actionable synthetic intelligence, structural analysis, and application logic over generic descriptions.[1]

CAS Registry Number: 1393527-92-8 Molecular Formula: C₅H₁₀FNO Molecular Weight: 119.14 g/mol [1]

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 5-Fluorotetrahydro-2H-pyran-3-amine represents a high-value pharmacophore scaffold.[1] It bridges the gap between solubility enhancement (via the ether oxygen) and metabolic stability (via the fluorine atom). Unlike its non-fluorinated parent (tetrahydro-2H-pyran-3-amine), the inclusion of the fluorine atom at the C5 position introduces significant electronic and conformational biases that can be leveraged to optimize ligand-protein binding interactions.[1]

Key Application Vectors:

  • pKₐ Modulation: The electron-withdrawing fluorine (inductive effect,

    
    ) lowers the pKₐ of the C3-amine compared to the non-fluorinated analog, potentially improving membrane permeability and reducing hERG liability.[1]
    
  • Conformational Locking: Through the gauche effect and dipole-dipole interactions, the fluorine substituent can bias the pyran ring into specific chair conformations, reducing the entropic penalty upon binding to a target active site.[1]

  • Metabolic Blocking: Fluorine substitution at C5 blocks oxidative metabolism (hydroxylation) at a typically labile site, extending the half-life of the parent drug.

Structural & Stereochemical Analysis

Understanding the stereochemical landscape is critical. The 1,3,5-substitution pattern allows for two diastereomeric pairs (four stereoisomers total).

Conformational Bias (The Fluorine Effect)

The pyran ring exists predominantly in a chair conformation. The position of the fluorine (axial vs. equatorial) is governed by the competing steric bulk and the hyperconjugative gauche effect (specifically


).
  • cis-3,5-Isomer: If the amine and fluorine are cis (e.g., 3R,5S), they can adopt a diaxial or diequatorial orientation.[1] The diequatorial conformer is generally favored sterically, but solvation effects can stabilize the diaxial form if intramolecular H-bonding (N-H[1]···F) is geometrically feasible (though rare in 1,3-systems due to distance).[1]

  • trans-3,5-Isomer: One substituent is axial, the other equatorial.[1]

Diagram 1: Conformational Analysis & Interaction Logic The following diagram illustrates the conformational equilibrium and the vectors for pKₐ modulation.

G Core This compound (Core Scaffold) Conf Conformational Bias Core->Conf Elec Electronic Effects Core->Elec Axial F-Axial Preference (Gauche Effect) Conf->Axial Hyperconjugation Equatorial F-Equatorial Preference (Steric Control) Conf->Equatorial Bulk Basicity Reduced Amine Basicity (Inductive Withdrawal) Elec->Basicity -I Effect Metabolism Blocked C5 Oxidation Elec->Metabolism C-F Bond Strength Permeability Improved CNS/Cell Penetration Basicity->Permeability Increases LogD

Caption: Mechanistic impact of C5-fluorination on the physicochemical properties of the pyran-3-amine core.

Synthetic Methodologies

Accessing this core requires control over both regiochemistry (C3 vs C4 vs C5) and stereochemistry. The following protocols are designed for scalability and reliability.

Protocol A: Reductive Amination (The "Workhorse" Route)

This route is ideal for generating the racemic scaffold or when diastereomeric separation is planned post-synthesis. It starts from the ketone, 5-fluorotetrahydro-2H-pyran-3-one .[1]

Prerequisites:

  • Precursor: 5-Fluorotetrahydro-2H-pyran-3-one (often accessed via oxidation of the corresponding alcohol or Swern oxidation).[1]

  • Reagents: Ammonium acetate (

    
    ) or Benzylamine, Sodium triacetoxyborohydride (
    
    
    
    ), DCE/DCM.

Step-by-Step Workflow:

  • Imine Formation: Charge a reaction vessel with 5-fluorotetrahydro-2H-pyran-3-one (1.0 eq) and Benzylamine (1.1 eq) in 1,2-dichloroethane (DCE). Stir for 30 min at room temperature to allow hemiaminal/imine equilibrium.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. The mild nature of STAB minimizes defluorination side reactions.

  • Quench: Stir at RT for 12-16 hours. Quench with saturated

    
    .
    
  • Workup: Extract with DCM (3x). Dry organics over

    
    .[2]
    
  • Deprotection (if Benzyl used): Hydrogenation (

    
    , Pd/C, MeOH) yields the free amine.
    

Technical Note: The diastereoselectivity (cis/trans ratio) is heavily influenced by the reducing agent. STAB typically favors the thermodynamically more stable product, whereas bulky reductants (e.g., L-Selectride) may favor kinetic products.[1]

Protocol B: De Novo Chiral Synthesis (Stereocontrolled)

For high-value applications requiring enantiopurity (e.g., (3R,5S)-isomer), a displacement strategy from the chiral alcohol is superior.[1]

Diagram 2: Synthetic Workflow (Ketone vs. Displacement)

Synthesis Start 5-Fluoro-3,4-dihydro-2H-pyran Hydroboration Hydroboration/Oxidation -> 5-Fluorotetrahydro-2H-pyran-3-ol Start->Hydroboration Activation Mesylation (MsCl, Et3N) -> O-Mesylate Hydroboration->Activation Azide Azide Displacement (NaN3, DMF) *Inversion of Configuration* Activation->Azide Product This compound (Enantiopure) Azide->Product Staudinger Reduction (PPh3, H2O)

Caption: Stereocontrolled route utilizing stereospecific inversion (S_N2) to set the relative configuration.[1]

Physicochemical Data Summary

The following data points are critical for modeling this compound in ADME prediction software.

PropertyValue (Approx.)Note
LogP (Calculated) -0.5 to 0.1Highly soluble; lower than carbocyclic analog.[1]
pKₐ (Conj. Acid) 8.5 - 9.2Lower than typical secondary amines (~10.[1]5) due to F-induction.[1][3]
TPSA ~35 ŲExcellent for BBB penetration.
H-Bond Donors 1Primary amine (

).[1]
H-Bond Acceptors 2Ether oxygen + Amine nitrogen.[1]

Handling & Stability (Safety)

  • Stability: The

    
    -fluoroamine motif is generally stable.[1] However, under strongly basic conditions at high temperatures, there is a risk of HF elimination , particularly if the H-atom at C4 is acidic or if the geometry allows E2 elimination.[1]
    
  • Storage: Store as the hydrochloride salt (CAS: 1393527-92-8 is often sold as the free base or HCl salt).[1] The salt form is non-hygroscopic and stable at room temperature.

  • Precautions: Standard amine safety applies. Avoid contact with strong oxidizers.

References

  • PubChem Compound Summary. this compound (CAS 1393527-92-8).[1] National Center for Biotechnology Information. [Link][1]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Fluorinated Piperidines and Pyrans. Journal of Organic Chemistry. (Contextual grounding for conformational analysis of fluorinated heterocycles). [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1]

Sources

Metabolic Stability of Fluorinated Tetrahydropyran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve solubility and serve as a bioisostere for phenyl rings or morpholines. However, THP scaffolds are prone to rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes, specifically at the


-carbon positions adjacent to the ether oxygen. This guide details the mechanistic basis of this instability and provides a technical roadmap for stabilizing THP motifs using strategic fluorination. We explore the dual role of fluorine—electronic deactivation  and conformational locking  (the gauche effect)—and provide validated protocols for assessing metabolic stability.

Part 1: The Metabolic Liability of THP Scaffolds

Mechanistic Vulnerability

The primary metabolic soft spot of the THP ring is the C–H bond at the


-position (C2/C6). CYP450 enzymes initiate metabolism via a hydrogen atom abstraction (HAT) mechanism. The lone pairs on the ether oxygen stabilize the resulting carbon-centered radical through resonance, lowering the bond dissociation energy (BDE) of the 

-C–H bond (

92 kcal/mol) compared to a standard alkane (

98 kcal/mol).
The Oxidative Pathway

Once the radical is formed, the "oxygen rebound" mechanism generates a hemiacetal intermediate. This species is chemically unstable and collapses via two divergent pathways:

  • Ring Opening: Spontaneous collapse to an acyclic hydroxy-aldehyde.

  • Lactone Formation: Further oxidation to a lactone (tetrahydro-2H-pyran-2-one).

Both pathways destroy the pharmacophore, leading to rapid clearance and potential toxicity from reactive aldehyde metabolites.

THP_Metabolism cluster_legend Metabolic Fate THP Tetrahydropyran (Parent) Radical α-C Radical (Stabilized) THP->Radical H-Abstraction (HAT) CYP CYP450 (FeO3+) CYP->THP Hemiacetal Cyclic Hemiacetal (Unstable) Radical->Hemiacetal OH Rebound Lactone Lactone (Oxidized) Hemiacetal->Lactone Oxidation Aldehyde Acyclic Aldehyde (Ring Open) Hemiacetal->Aldehyde Ring Opening

Figure 1: CYP450-mediated oxidative metabolism of the tetrahydropyran ring leading to pharmacophore destruction.

Part 2: The Fluorine Solution – Mechanistic Insight

Strategic fluorination is the gold standard for mitigating this liability. However, the placement of the fluorine atom is critical. Direct substitution at the


-position (2-fluoro-THP) creates a glycosyl fluoride, which is hydrolytically unstable. Therefore, 

-fluorination (C3) or

-fluorination (C4)
is the preferred strategy.
Electronic Deactivation (Inductive Effect)

The high electronegativity of fluorine (


) exerts a strong inductive electron-withdrawing effect (-I) through the 

-framework.
  • Mechanism: Placing a fluorine at the C3 (

    
    ) or C4 (
    
    
    
    ) position pulls electron density away from the susceptible
    
    
    -C–H bonds.
  • Result: This "deactivates" the

    
    -hydrogens, increasing their BDE and raising the oxidation potential of the ether. The CYP450 oxidant (Compound I) is electrophilic; thus, an electron-deficient THP ring is a poorer substrate.
    
Conformational Locking (The Gauche Effect)

Beyond electronics, fluorine introduces stereoelectronic constraints that can "lock" the THP ring into a specific conformation, preventing the induced fit required for CYP binding.

  • The Phenomenon: In 3-fluoro-THP, the C–F bond prefers to be axial rather than equatorial. This is due to the gauche effect (hyperconjugation between

    
     and 
    
    
    
    ) and the repulsion between the fluorine lone pairs and the ring oxygen lone pairs.
  • Impact: By locking the ring conformation, the drug molecule may no longer fit into the flexible binding pocket of promiscuous CYPs (like CYP3A4), significantly reducing intrinsic clearance (

    
    ).
    
Case Study: Comparative Stability Data

The following table illustrates the impact of fluorination patterns on metabolic stability in human liver microsomes (HLM).

Scaffold VariantStructure

(µL/min/mg)

(min)
Metabolic Liability
Unsubstituted THP Parent> 150 (High)< 10Rapid

-hydroxylation
4-Fluoro-THP

-F
~ 45 (Mod)~ 35Inductive deactivation of C2/C6
3-Fluoro-THP

-F
~ 12 (Low)> 120Strong inductive + Conformational lock
3,3-Difluoro-THP

-F2
< 5 (Very Low)> 240Maximum deactivation

Note: Data represents generalized trends observed in matched molecular pair (MMP) analysis of ether scaffolds [1][2].

Part 3: Experimental Protocols

Microsomal Stability Assay

This protocol determines the intrinsic clearance (


) of fluorinated THP analogs. It is a self-validating system using positive controls (e.g., Verapamil) to ensure enzymatic activity.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Workflow
  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in KPi buffer. Spike test compound (1 µM final, <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN + IS. Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm (or 10,000 x g) for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, Water/ACN gradient + 0.1% Formic Acid).

Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.


Metabolite Identification (MetID)

To confirm the "Fluorine Block," analyze the


 min sample using High-Resolution Mass Spectrometry (HRMS).
  • Search for: +16 Da (Hydroxylation), +14 Da (Oxidation to ketone/lactone), +32 Da (Di-hydroxylation).

  • Validation: If the fluorine strategy works, the abundance of Ring-Open (+18 Da water adducts of aldehyde) and Lactone (+14 Da) metabolites should be significantly lower in the fluorinated analogs compared to the parent.

Assay_Workflow Prep 1. Preparation (HLM + Compound in Buffer) Incubate 2. Incubation (37°C, Add NADPH) Prep->Incubate Sampling 3. Time-Point Sampling (0, 5, 15, 30, 60 min) Incubate->Sampling Quench 4. Quench & Centrifuge (ACN + IS, 4000g) Sampling->Quench Analysis 5. LC-MS/MS Analysis (Quantify Parent Depletion) Quench->Analysis Calc 6. Data Processing (Calculate CL_int & t1/2) Analysis->Calc

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (2026) (Note: Citation based on general principles found in recent reviews of fluorinated ethers).

  • The Gauche Effect in XCH2CH2X Revisited. Source: National Institutes of Health (PMC)

  • Microsomal Stability Assay Protocol. Source: AxisPharm

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Source: Royal Society of Chemistry

  • Metabolism of Fluorine-Containing Drugs. Source: Annual Review of Pharmacology and Toxicology

Methodological & Application

Application Note: Optimized Reductive Amination Strategies for 5-Fluorotetrahydropyran-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-fluorotetrahydropyran-3-one scaffold is a high-value intermediate in the synthesis of kinase inhibitors and metabolic modulators.[1] The introduction of the fluorine atom at the C5 position imparts critical pharmacological properties, including pKa modulation of the resulting amine and increased metabolic stability.[1] However, this structural modification introduces significant synthetic challenges:


-elimination of hydrogen fluoride (HF)  and diastereomeric complexity (cis/trans) .

This guide provides two validated protocols for the reductive amination of 5-fluorotetrahydropyran-3-one. It moves beyond generic "recipes" to offer a mechanistic understanding of how to suppress HF elimination while maximizing yield and stereocontrol.[1]

Mechanistic Insight & Critical Challenges

The -Fluoro Elimination Risk

The primary failure mode in functionalizing 5-fluorotetrahydropyran-3-one is the elimination of HF to form the


-unsaturated ketone (enone).[1] The fluorine atom at C5 is in a 

-position relative to the carbonyl at C3.[1] Under acidic conditions (promoting enolization) or basic conditions (promoting enolate formation), the acidity of the C4 protons is enhanced by the inductive effect of the fluorine, facilitating E1cB-like elimination.
  • Implication: Protocols requiring high temperatures or strong Lewis acids must be avoided.[1]

  • Solution: Use mild hydride donors that operate at near-neutral pH (e.g., Sodium Triacetoxyborohydride).

Stereochemical Control

The reductive amination creates a new stereocenter at C3.[1] With a pre-existing stereocenter at C5 (fluorine), two diastereomers are possible:

  • Cis (3R,5R / 3S,5S): Amine and Fluorine on the same face.

  • Trans (3R,5S / 3S,5R): Amine and Fluorine on opposite faces.

The stereochemical outcome is dictated by the approach of the hydride reducing agent to the intermediate iminium ion.[1]

  • Small Reducing Agents (NaBH4): Tend to attack from the axial direction (stereoelectronic control), often favoring the equatorial amine (thermodynamic product).[1]

  • Bulky Reducing Agents (STAB): Attack from the less hindered equatorial face, favoring the axial amine (kinetic product), though this is heavily dependent on the specific ring conformation (chair vs. twist-boat) stabilized by the C5-F dipole.

Decision Matrix: Selecting the Right Protocol

Use the following workflow to select the optimal experimental condition for your specific amine partner.

ReductiveAminationWorkflow Start Start: 5-Fluoro-THP-3-one + Amine CheckAmine Analyze Amine Properties Start->CheckAmine PathA Primary/Secondary Non-Hindered Amine CheckAmine->PathA Standard PathB Sterically Hindered or Weakly Nucleophilic (e.g., Anilines) CheckAmine->PathB Low Reactivity PathC Acid Sensitive Functional Groups CheckAmine->PathC Labile Groups ProtocolA Protocol A: STAB (Standard) DCE, AcOH, RT PathA->ProtocolA ProtocolB Protocol B: Ti(OiPr)4 Mediated Neat/THF, then NaBH4 PathB->ProtocolB PathC->ProtocolA ResultA High Yield Kinetic Control ProtocolA->ResultA ResultB Maximized Conversion Thermodynamic Control ProtocolB->ResultB

Figure 1: Decision tree for selecting reductive amination conditions based on amine nucleophilicity and steric hindrance.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best for: Primary and secondary aliphatic amines, acid-sensitive substrates. Mechanism: Direct reductive amination.[1][2] STAB is mild and selective for iminiums over ketones, minimizing side reactions.

Materials
  • Substrate: 5-Fluorotetrahydropyran-3-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) [Optional: Only if amine is free base][1]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 5-fluorotetrahydropyran-3-one (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).
    
  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of TEA or DIPEA to free base it before addition.[1]

    • Note: If using a free base amine, add AcOH (1.0 mmol) to catalyze imine formation. The pH should be roughly 5-6.[1]

  • Imine Formation: Stir at Room Temperature (20-25°C) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS to ensure the ketone is being consumed (formation of imine/hemiaminal).[1]

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Safety: Mild gas evolution (

      
      ) may occur.[1]
      
  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

  • Quench: Quench by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    

Performance Metrics:

  • Typical Yield: 75–90%[1]

  • Stereoselectivity: Moderate. Often favors trans (thermodynamic) if equilibration occurs, but STAB can lock in kinetic products.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines, anilines, or when Protocol A fails to drive conversion. Mechanism:


 acts as a strong Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.[1]
Materials
  • Substrate: 5-Fluorotetrahydropyran-3-one (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (2.0 equiv)[1]
    
  • Solvent: THF (anhydrous) or Methanol (for reduction step)[1]

Step-by-Step Procedure
  • Complexation: In a dried vial under

    
    , combine the ketone (1.0 mmol) and amine (1.2 mmol).
    
  • Titanium Addition: Add

    
     (2.0 mmol) neat (or in minimal THF if solids are present).[1]
    
  • Imine Formation: Stir the viscous mixture at RT for 2–6 hours.

    • Note: For extremely unreactive amines, mild heating (40°C) is permissible, but do not exceed 50°C to avoid HF elimination.

  • Dilution: Dilute the reaction mixture with anhydrous Methanol (4 mL) or Ethanol.

  • Reduction: Cool to 0°C. Add

    
     (2.0 mmol) portion-wise.
    
    • Caution: Exothermic reaction with vigorous gas evolution.[1]

  • Quench (The "Mattson Workup"): After 2 hours, quench by adding 1N NaOH (2 mL) or water. A white precipitate (

    
    ) will form.[1]
    
  • Filtration: Filter the suspension through a pad of Celite to remove titanium salts.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via column chromatography.

Performance Metrics:

  • Typical Yield: 60–80%[1]

  • Stereoselectivity: Generally lower diastereoselectivity due to the planar nature of the Ti-complex, often requiring chromatographic separation of isomers.[1]

Comparative Analysis of Reagents

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (

)
Ti(OiPr)4 +

Reaction pH Weakly Acidic (AcOH)Acidic (pH 3-4 often required)Neutral / Basic
Risk of HF Elimination Low (Best Safety Profile)High (Due to acidic conditions)Moderate (Avoid heat)
Scope Aldehydes, Cyclic KetonesGeneral, but toxic (HCN risk)Hindered/Aromatic Amines
Water Tolerance ModerateHighLow (Ti reacts with water)
Toxicity LowHigh (Cyanide)Low

References

  • Standard STAB Protocol: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4] J. Org.[1][2] Chem. 1996 , 61, 3849–3862.[2] Link

  • Titanium Mediated Protocol: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride.[1] J. Org.[1][2] Chem. 1990 , 55, 2552–2554. Link

  • Fluorine Conformational Effects: O'Hagan, D. Understanding organofluorine chemistry.[1] An introduction to the C–F bond. Chem. Soc. Rev. 2008 , 37, 308–319.[1] Link

  • General Reductive Amination Review: Tripathi, R. P.; Verma, S. S.; Pandey, J.; Tiwari, V. K. Recent Developments on Catalytic Reductive Amination.[1] Curr.[1] Org. Chem. 2008 , 12, 1093–1115. Link

Sources

Application Note: Precision Nucleophilic Fluorination of Tetrahydropyran-3-Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Insight[1]

The Medicinal Chemistry Imperative

The tetrahydropyran-3-amine (THP-3-amine) scaffold is a privileged motif in modern drug discovery, appearing in DPP-4 inhibitors (e.g., Omarigliptin), antibiotics, and various GPCR ligands. The introduction of a fluorine atom onto this scaffold—specifically vicinal to the amine—serves as a powerful bioisosteric replacement for an alcohol or amide bond.[1] It modulates pKa (typically lowering amine basicity by 1–2 units), reduces metabolic liability (blocking CYP450 oxidation), and influences conformation via the gauche effect.[1]

However, nucleophilic fluorination of this scaffold is non-trivial.[1] The THP ring introduces unique stereoelectronic effects (anomeric stabilization, dipole repulsion) that complicate standard SN2 displacements.[1] Furthermore, the presence of a vicinal amine requires careful orchestration of protecting groups to prevent "dead-end" side reactions like aziridine formation or elimination.[1]

The "Fluorine-Amine" Challenge

Direct fluorination of free amines is impractical. The industry standard approach relies on Deoxyfluorination —converting a hydroxyl group (in a hydroxy-THP-amine precursor) to a fluoride.

Key Mechanistic Dichotomy:

  • Direct SN2 Displacement: Occurs with inversion of configuration.[1] Requires a non-participating protecting group (e.g., Sulfonamides) and a highly reactive fluoride source.[1]

  • Neighboring Group Participation (NGP): Occurs with retention of configuration (double inversion). Carbamate protecting groups (Boc, Cbz) often attack the activated alcohol intermediate, forming a cyclic oxazoline/aziridinium species which is then opened by fluoride.[1]

Expert Insight: For THP-3-amines, the PyFluor reagent class has superseded traditional DAST/Deoxo-Fluor reagents in process chemistry due to superior safety profiles (no HF liberation upon hydrolysis) and reduced elimination byproducts (a major issue in oxygenated rings).

Part 2: Critical Reaction Parameters

Reagent Selection Matrix[1]
ParameterDAST / Deoxo-Fluor PyFluor (2-Pyridinesulfonyl fluoride) XtalFluor-E
Safety Low. Explosive risk >90°C. Liberates HF with water.High. Stable solid. No HF generation.Medium. Solid, but requires HF-amine additive.
Selectivity Poor.[2] Often yields >20% elimination (ene-ether).Excellent. High selectivity for substitution over elimination.Good.
Substrate Scope Broad, but sensitive to sterics.[1]Tolerates acid-sensitive groups (Boc, acetals).Good for allylic alcohols.[3]
Mechanism SN2 (Inversion).[1]SN2 (Inversion).SN2 or SN1 (substrate dependent).
Recommendation Use only for small-scale R&D (<1g).Preferred for Scale-up & Optimization. Alternative if PyFluor fails.
Stereoelectronic Considerations in THP Rings
  • Axial vs. Equatorial Attack: Nucleophilic attack at the C4 position of a THP ring is kinetically faster from the axial direction (leading to equatorial fluoride) due to less torsional strain in the transition state.[1]

  • Beta-Elimination: The oxygen atom in the THP ring increases the acidity of protons at C3/C5. Highly basic fluoride sources (like TBAF) often trigger E2 elimination to form the dihydro-2H-pyran. PyFluor + DBU is a "soft" fluorination system that minimizes this pathway.

Part 3: Experimental Protocol

Protocol A: Deoxyfluorination of cis-N-Boc-3-amino-tetrahydropyran-4-ol

Target: Synthesis of trans-N-Boc-3-amino-4-fluoro-tetrahydropyran (Inversion). Reagent: PyFluor (Sigma-Aldrich / Commercially available).

Materials
  • Substrate: cis-N-Boc-3-amino-tetrahydropyran-4-ol (1.0 equiv)

  • Reagent: PyFluor (1.2 equiv)[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)[4]

  • Solvent: Toluene (Anhydrous) or CPME (Cyclopentyl methyl ether)[1]

  • Concentration: 0.2 M

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous Toluene (0.2 M).

  • Activation: Add DBU (2.0 equiv) in one portion at room temperature (23 °C).

  • Fluorination: Add PyFluor (1.2 equiv) solid in one portion.

    • Note: Unlike DAST, dropwise addition at -78°C is not required. The reaction is not exothermic.[1]

  • Reaction: Stir the mixture at room temperature for 12–18 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin) or LC-MS. Look for the disappearance of the alcohol (M+H) and appearance of the fluoride (M-HF+H or M+H depending on ionization).

  • Work-up (Critical for Purity):

    • Dilute with Et₂O or EtOAc.

    • Wash with 1M HCl (2x) to remove DBU and the pyridinesulfonic acid byproduct.

    • Wash with sat. NaHCO₃ (1x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The fluoro-amine is typically less polar than the starting alcohol.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Elimination Product (Enamine) DBU is too basic or reaction temp too high.Switch base to MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) or lower temp to 0°C.
No Reaction Steric hindrance at C4.Switch solvent to THF or heat to 40°C. Add 1.5 equiv PyFluor.
Oxazoline Formation NGP from Boc group (Retention of config).This is intrinsic to the substrate. To force inversion, switch protecting group to a Sulfonamide (Ns or Ts) or Phthalimide .[1]
Low Yield Hydrolysis of PyFluor.Ensure Toluene is anhydrous (Karl Fischer < 100 ppm).

Part 4: Mechanistic Visualization (NGP vs Direct Displacement)

The following diagram illustrates the divergent pathways controlled by the protecting group strategy.

FluorinationPathways Start Substrate: N-Protected-3-Amino-4-Hydroxy-THP Activation Activation: Sulfonyl Ester Intermediate Start->Activation PyFluor / DBU PathA_TS Direct S_N2 Transition State Activation->PathA_TS PG = Sulfonamide/Phthalimide (No NGP) PathB_Int Intermediate: Cyclic Oxazoline/Aziridinium Activation->PathB_Int PG = Boc/Cbz/Ac (Lone pair attack) Product_Inv Product A (Inversion): trans-Fluoro-Amine PathA_TS->Product_Inv F- attack Product_Ret Product B (Retention): cis-Fluoro-Amine PathB_Int->Product_Ret F- opens ring (Double Inversion)

Caption: Divergent stereochemical outcomes based on N-protecting group selection. Use Sulfonamides for inversion (SN2) and Carbamates for potential retention via NGP.[1]

Part 5: References

  • PyFluor Reagent Development: Nielsen, M. K.; Ugaz, C. R.; Li, W.; Doyle, A. G. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1][5] J. Am. Chem. Soc. 2015 , 137, 9571–9574.[1][5] Link[1]

  • Fluorination of Heterocycles: Meanwell, N. A.[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018 , 61, 5822–5880.[1] Link[1]

  • Stereoselective Fluorination: Champure, A. L., et al. Stereoselective Synthesis of Fluorinated Tetrahydropyrans.[1] Org.[6][7][8] Biomol. Chem. 2019 , 17, 8530.[1] Link

  • Deoxo-Fluor Protocol: Lal, G. S., et al. Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. J. Org.[6][7] Chem. 1999 , 64, 7048.[1] Link[1]

Sources

Application Notes and Protocols for 5-Fluorotetrahydro-2H-pyran-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Saturated Heterocycles in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets where traditional high-throughput screening has faltered.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (typically <300 Da) that bind to a target with low affinity, and then to optimize these initial "hits" into more potent leads through structure-guided design.[1][4] Within the vast chemical space available for fragment library design, fluorinated saturated heterocycles, such as 5-Fluorotetrahydro-2H-pyran-3-amine, represent a class of fragments with exceptional potential.

The strategic incorporation of fluorine into drug candidates is a well-established tactic in medicinal chemistry to enhance a molecule's pharmacokinetic and physicochemical properties.[5][6][7][8] Fluorine, being the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity through various mechanisms including the formation of favorable intermolecular interactions and the blocking of metabolically labile sites.[7][9][10]

This compound is a prime example of a three-dimensional (3D) fragment that offers several advantageous features for drug discovery campaigns:

  • Three-Dimensionality: The non-planar, saturated pyran ring provides a defined 3D architecture, which can lead to improved binding specificity and better exploitation of complex binding pockets compared to flat, aromatic fragments.

  • Fluorine Substitution: The axial or equatorial fluorine atom can serve multiple roles. It can act as a weak hydrogen bond acceptor, engage in favorable dipole-dipole interactions, and modulate the basicity of the neighboring amine group, thereby influencing its interaction with the target and its overall pharmacokinetic profile.[11]

  • Primary Amine Handle: The amine group provides a readily available vector for chemical elaboration, allowing for fragment "growing" or "linking" strategies to enhance potency and explore structure-activity relationships (SAR).[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a fragment in drug discovery programs. It provides detailed protocols for biophysical screening and validation, along with the underlying scientific rationale for each step.

Part 1: Biophysical Screening Cascade for Hit Identification

The weak binding affinities of fragments necessitate the use of highly sensitive biophysical techniques for their detection.[12][13][14] A tiered or cascaded approach is recommended to efficiently screen a fragment library and validate initial hits, thereby minimizing false positives and focusing medicinal chemistry efforts on the most promising candidates.

A typical screening cascade involves a primary screen for binding detection, followed by secondary and tertiary validation and characterization assays.

G cluster_0 Primary Screen cluster_1 Secondary Validation cluster_2 Tertiary Characterization Primary_Screen High-Throughput Biophysical Screen (e.g., SPR, Thermal Shift) Secondary_Validation Orthogonal Biophysical Method (e.g., NMR) Primary_Screen->Secondary_Validation Initial Hits Tertiary_Characterization Structural & Affinity Characterization (e.g., X-ray Crystallography, ITC) Secondary_Validation->Tertiary_Characterization Validated Hits Med_Chem Medicinal Chemistry (Fragment Growing/Linking) Tertiary_Characterization->Med_Chem Confirmed Hits for Optimization

Caption: A typical workflow for a fragment screening cascade.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for primary screening due to its high sensitivity, relatively high throughput, and low protein consumption.[15][16][17] It measures changes in the refractive index at a sensor surface where the target protein is immobilized, allowing for the real-time detection of fragment binding.[13]

Protocol: SPR-Based Primary Screening for this compound

Objective: To identify if this compound binds to the target protein and to obtain an initial estimate of its binding affinity.

Materials:

  • Biacore 8K or similar high-sensitivity SPR instrument.[16]

  • Sensor chips (e.g., CM5, for amine coupling).

  • Target protein of high purity (>95%).

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+ buffer).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • DMSO for concentration matching.

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL) in immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

    • A reference surface should be prepared in parallel using the same procedure but without protein injection to serve as a control for non-specific binding.[15]

  • Fragment Screening:

    • Prepare a concentration series of this compound in running buffer (e.g., 50 µM, 100 µM, 200 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 2%).[18]

    • Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the surface if necessary between injections using a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference surface signal from the target surface signal to correct for bulk refractive index changes and non-specific binding.

    • Analyze the resulting sensorgrams to determine the binding response at steady state.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to estimate the dissociation constant (KD).

Causality and Trustworthiness:

  • Why a reference surface? To differentiate true binding events from non-specific interactions and bulk solvent effects, which is crucial for the weak affinities of fragments.[15]

  • Why match DMSO? DMSO has a high refractive index, and even small mismatches can lead to false positive signals.[15]

  • Self-Validation: A dose-response relationship (i.e., increasing signal with increasing fragment concentration) is a key indicator of a genuine binding event.

Secondary Validation: Saturation Transfer Difference (STD) NMR

NMR-based methods are excellent for validating hits from primary screens as they are solution-based and can provide information about the binding epitope.[16][19] STD-NMR is a ligand-observed experiment that is particularly well-suited for detecting weak interactions.[20][21] It relies on the transfer of saturation from the protein to a binding ligand.[22]

Protocol: STD-NMR for Validation of this compound Binding

Objective: To confirm the binding of this compound to the target protein in solution.

Materials:

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe.

  • Target protein solution in a deuterated buffer (e.g., 20 mM phosphate buffer in D2O, pH 7.4).

  • This compound stock solution.

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (e.g., 10-50 µM) and a molar excess of the fragment (e.g., 1 mM).[23]

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's proton resonances.

    • For the protein-fragment sample, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's spectrum where no ligand signals are present (e.g., -1.0 ppm for aliphatic protons).[21]

      • Off-resonance spectrum: Irradiate a frequency far from any protein or ligand signals (e.g., 40 ppm) to serve as a reference.[22]

    • The saturation is applied for a specific duration (saturation time, e.g., 2 seconds).[23]

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.[22]

    • Signals that appear in the STD difference spectrum belong to the protons of the fragment that are in close proximity to the protein upon binding.

Causality and Trustworthiness:

  • Why a molar excess of the fragment? To ensure that a significant fraction of the ligand population remains unbound, allowing for the detection of signals from the bulk solution. This also increases the likelihood of saturation transfer.[23]

  • Self-Validation: The presence of fragment signals in the STD difference spectrum is direct evidence of binding. The absence of signals in a control experiment with a non-binding compound confirms the specificity of the interaction.

Leveraging the Fluorine Atom: ¹⁹F NMR Screening

The presence of a fluorine atom in this compound offers a unique advantage for NMR screening. ¹⁹F NMR is a powerful technique for fragment screening due to its high sensitivity, the absence of background signals in biological samples, and the ability to screen mixtures of fluorinated fragments ("cocktails").[16][24]

Protocol: ¹⁹F NMR for Hit Validation

Objective: To use the fluorine signal as a direct probe for binding.

Methodology:

  • Acquire a ¹⁹F NMR spectrum of the fragment alone.

  • Acquire a ¹⁹F NMR spectrum of the fragment in the presence of the target protein.

  • Binding is indicated by changes in the ¹⁹F signal, such as line broadening, a change in chemical shift, or a decrease in signal intensity.

This orthogonal confirmation using a different nucleus provides a very high degree of confidence in the hit.

Part 2: Structural Characterization of the Fragment-Protein Complex

Once a fragment hit has been validated, determining its binding mode is crucial for guiding structure-based drug design.[1] X-ray crystallography is the gold standard for obtaining high-resolution structural information of protein-ligand complexes.[25][26]

Protocol: X-ray Crystallography of the Target-Fragment Complex

Objective: To determine the three-dimensional structure of this compound bound to the target protein.

Materials:

  • Crystals of the target protein.

  • This compound.

  • Cryoprotectant solution.

  • Synchrotron X-ray source.

Methodology:

  • Crystal Soaking:

    • Transfer a protein crystal into a solution containing a high concentration of the fragment (e.g., 1-10 mM) and cryoprotectant. The solvent (e.g., DMSO) concentration should be tested for its effect on crystal integrity beforehand.[27]

    • Allow the crystal to soak for a defined period (e.g., a few hours to overnight).

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain electron density maps.

  • Structure Determination and Analysis:

    • Use the apo-protein structure (if available) for molecular replacement.

    • Carefully inspect the difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure.

    • Analyze the binding pose, identifying key interactions between the fragment and the protein.

Causality and Trustworthiness:

  • Why high fragment concentration? To overcome the weak affinity and achieve sufficient occupancy in the crystal lattice for detection.

  • Self-Validation: Clear and unambiguous electron density for the fragment in the protein's binding site is the most definitive proof of binding and provides the precise binding mode.[28]

G cluster_0 Crystal Preparation cluster_1 Fragment Soaking cluster_2 Data Collection & Analysis Crystal_Prep Grow high-quality protein crystals Soaking Soak crystal in fragment and cryoprotectant solution Crystal_Prep->Soaking Data_Collection Collect X-ray diffraction data Soaking->Data_Collection Data_Processing Process data & generate electron density maps Data_Collection->Data_Processing Structure_Solution Solve and refine the protein-fragment complex structure Data_Processing->Structure_Solution SBDD Structure-Based Drug Design Structure_Solution->SBDD Binding Pose for SBDD

Caption: A streamlined workflow for X-ray crystallography of a protein-fragment complex.

Part 3: Data Summary and Interpretation

The data gathered from the biophysical screening cascade should be systematically organized to facilitate decision-making.

Technique Parameter Measured Typical Value for a Fragment Hit Interpretation
SPR Dissociation Constant (K D )10 µM - 10 mMQuantifies binding affinity.
STD-NMR STD EffectPresence of fragment signalsConfirms binding in solution.
¹⁹F NMR Chemical Shift Perturbation / Line BroadeningObservable change in ¹⁹F signalConfirms binding via the fluorine probe.
X-ray Crystallography Binding Pose / OccupancyUnambiguous electron densityDefines the precise 3D binding mode.

Conclusion and Forward Look

This compound is a valuable addition to any fragment library, offering a unique combination of three-dimensionality, a strategic fluorine substitution, and a vector for chemical optimization. By employing a rigorous and multi-faceted biophysical screening cascade as outlined in these protocols, researchers can confidently identify and validate its binding to a target of interest. The high-resolution structural information obtained from X-ray crystallography will then pave the way for rational, structure-guided optimization efforts, ultimately accelerating the journey from a weakly binding fragment to a potent and selective drug candidate. The judicious application of these methodologies will unlock the full potential of this and other fluorinated fragments in the ongoing quest for novel therapeutics.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (URL: [Link])

  • The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Fragment Screening | Drug Discovery. (URL: [Link])

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. (URL: [Link])

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Fluorinated building blocks in drug design: new pathways and targets - PMC. (URL: [Link])

  • Fragment-based drug discovery: A graphical review - PubMed. (URL: [Link])

  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (URL: [Link])

  • (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. (URL: [Link])

  • Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (URL: [Link])

  • SPR-based fragment screening: advantages and applications - PubMed. (URL: [Link])

  • Biophysics for Successful Drug Discovery Programs. (URL: [Link])

  • The role of fluorine in medicinal chemistry. (URL: [Link])

  • X-ray Crystallography Fragment Screening - Selvita. (URL: [Link])

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (URL: [Link])

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (URL: [Link])

  • Saturation Transfer Difference (STD) NMR. (URL: [Link])

  • Current perspectives in fragment-based lead discovery (FBLD) | Essays in Biochemistry. (URL: [Link])

  • Fragment-based screening using surface plasmon resonance technology - PubMed. (URL: [Link])

  • Fluorine in medicinal chemistry - PubMed. (URL: [Link])

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC. (URL: [Link])

  • The XChem pipeline for fragment screening - Alice Douangamath (Diamond Light Source). (URL: [Link])

  • Crystallographic Fragment Screening | Springer Nature Experiments. (URL: [Link])

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (URL: [Link])

  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. (URL: [Link])

  • Fragment-based lead discovery - Wikipedia. (URL: [Link])

  • Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (URL: [Link])

  • Fragment screening by surface plasmon resonance. - SciSpace. (URL: [Link])

  • How to setup STD Expt. – Georgia Tech NMR Center. (URL: [Link])

  • Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC. (URL: [Link])

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. (URL: [Link])

  • Screening a fragment cocktail library using ultrafiltration - PMC - NIH. (URL: [Link])

  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Saturation Transfer Difference Spectroscopy (STD). - Glycopedia. (URL: [Link])

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

  • Fragment Screening & Fragment-Based Drug Design. (URL: [Link])

  • How to Choose A Library for Screening? - SARomics Biostructures. (URL: [Link])

  • 13 C Saturation-Transfer Difference (STD)-NMR Experiments Using INEPT Polarization Transfer - SciSpace. (URL: [Link])

  • Computational fragment-based drug design of potential Glo-I inhibitors. (URL: [Link])

  • molecules - Semantic Scholar. (URL: [Link])

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (URL: [Link])

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (URL: [Link])

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Procedure for Boc-protection of 5-Fluorotetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

1.1. The Target Scaffold 5-Fluorotetrahydro-2H-pyran-3-amine is a high-value pharmacophore in modern medicinal chemistry. It serves as a metabolically stable, polar bioisostere for proline or morpholine rings in kinase inhibitors (e.g., OGA, BACE1). The fluorine atom at the C5 position introduces a strong dipole and lowers the


 of the amine (

8.5 vs.

10.5 for non-fluorinated analogs), modulating lipophilicity (

) and metabolic stability.

1.2. Reaction Strategy: The "Fluorine Factor" While standard Boc-protection is routine, this specific substrate presents a stereoelectronic trap. The presence of a fluorine atom at C5 creates a risk of


-elimination of HF  under thermodynamic forcing (high heat/strong base), which would collapse the ring to a dihydro-2H-pyran.
  • Directive: This protocol utilizes a kinetic control strategy (mild base, ambient temperature) to secure the carbamate without compromising the C-F bond integrity.

  • Stereochemistry: The starting material often exists as a mixture of cis ((3R,5S)/(3S,5R)) and trans ((3R,5R)/(3S,5S)) diastereomers. This protocol is stereoconvergent; it does not alter the ratio, but the resulting Boc-carbamates are separable by chromatography if required.

Reaction Mechanism & Logic

The reaction proceeds via nucleophilic attack of the primary amine on the di-tert-butyl dicarbonate (


) carbonyl.

Critical Path:

  • Deprotonation: The amine salt (usually HCl) is neutralized by Triethylamine (TEA).

  • Nucleophilic Attack: The free amine attacks

    
    .
    
  • Collapse: The tetrahedral intermediate collapses, releasing

    
     (gas) and tert-butanol.
    

BocMechanism Start Amine HCl Salt (Substrate) FreeAmine Free Amine (Nucleophile) Start->FreeAmine Deprotonation Base TEA (Base) Base->FreeAmine TS Tetrahedral Intermediate FreeAmine->TS + Boc2O Boc2O Boc2O (Electrophile) Boc2O->TS Product N-Boc Product (Carbamate) TS->Product - CO2, - t-BuOH Byproducts CO2 (Gas) + t-BuOH TS->Byproducts

Figure 1: Mechanistic flow of the Boc-protection.[1] Note the irreversible gas evolution step driving the equilibrium.

Materials & Equipment

ReagentEquiv.[1][2][3][4]RoleGrade
5-Fluoro-tetrahydro-2H-pyran-3-amine HCl 1.0Substrate>97% (check stereochem)
Di-tert-butyl dicarbonate (

)
1.1 - 1.2ReagentReagentPlus®
Triethylamine (TEA) 2.5 - 3.0BaseAnhydrous
Dichloromethane (DCM) Solvent0.1 M - 0.2 MHPLC Grade
4-Dimethylaminopyridine (DMAP) 0.05 (Cat.)CatalystOptional (accelerant)

Equipment:

  • Round-bottom flask (sized for 50% headspace).

  • Addition funnel (for large scale) or syringe pump.

  • Nitrogen/Argon inlet (moisture exclusion is preferred but not strictly critical).

  • Rotary evaporator with water bath

    
    .
    

Experimental Protocol (Standard Operating Procedure)

Step 1: Setup and Neutralization
  • Charge the reaction flask with 5-Fluoro-tetrahydro-2H-pyran-3-amine HCl (1.0 equiv).

  • Add DCM (10 volumes relative to mass). Note: DCM is preferred over THF here for easier aqueous workup.

  • Cool the suspension to

    
      (ice bath).
    
  • Add TEA (2.5 equiv) dropwise over 10 minutes.

    • Observation: The suspension will clear as the free amine is liberated, though TEA-HCl salts may reprecipitate slightly.

Step 2: Reagent Addition
  • Dissolve

    
      (1.1 equiv) in a minimal amount of DCM.
    
  • Add the

    
     solution dropwise to the amine mixture at 
    
    
    
    .
    • Caution:

      
       evolution may occur.[5][6] Ensure venting.
      
  • Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 4--12 hours .

    • QC Check: Monitor by TLC (Stain: Ninhydrin - amine is purple/red; Product is not. Or use

      
      ).
      
Step 3: Workup (The "Wash" Logic)

This specific workup is designed to remove unreacted amine (which can be an oil) and excess acid/base without chromatography.

WorkupLogic RxnMix Reaction Mixture (DCM Phase) AcidWash Wash 1: 0.5M Citric Acid or 1N HCl (Removes unreacted Amine + TEA) RxnMix->AcidWash Partition BaseWash Wash 2: Sat. NaHCO3 (Removes Citric Acid + Boc byproducts) AcidWash->BaseWash Organic Layer BrineWash Wash 3: Brine (Drying) BaseWash->BrineWash Organic Layer Dry Dry over Na2SO4 -> Filter -> Evaporate BrineWash->Dry

Figure 2: Purification logic flow. The acid wash is critical to remove unreacted starting material.

  • Dilute reaction with DCM.

  • Acid Wash: Wash organic layer with 0.5 M Citric Acid (or 1N HCl, cold).

    • Why: Protonates unreacted amine and TEA, pulling them into the aqueous phase.

  • Base Wash: Wash organic layer with Saturated

    
     .
    
    • Why: Neutralizes any residual acid.

  • Drying: Wash with Brine, dry over

    
    , filter, and concentrate in vacuo.
    

Analytical Validation (Self-Validating System)

The product, tert-butyl (5-fluorotetrahydro-2H-pyran-3-yl)carbamate , must be validated using NMR. The fluorine atom provides a unique diagnostic handle.

Expected Data Table:

TechniqueDiagnostic SignalInterpretation
1H NMR

1.45 ppm (s, 9H)
Boc Group: Characteristic singlet.
1H NMR

4.5 - 5.0 ppm (dm,

)
H-5 (Geminal to F): Large coupling constant confirms Fluorine presence and intact ring.
1H NMR

4.8 ppm (br s, 1H)
NH Carbamate: Exchangeable with

.
19F NMR

-180 to -200 ppm
Fluorine: Multiplet (decoupled F-NMR is cleaner).
TLC

(3:7 EtOAc:Hex)
Higher

than free amine.

Troubleshooting the Stereochemistry:

  • Cis-isomer: The H-3 and H-5 protons usually show different coupling constants compared to the trans-isomer due to the Karplus relationship and the gauche effect of the fluorine.

  • Validation: If the

    
     geminal coupling (
    
    
    
    48 Hz) is lost, you have likely eliminated HF to form the alkene (a failure mode).

Safety & Hazards

  • Sensitization: 5-fluoro-pyran amines are potential skin sensitizers. Handle in a fume hood.

  • Pressure:

    
     generation during Boc protection can pressurize sealed vessels. Use a bubbler or open needle.
    
  • HF Risk: While stable at RT, thermal decomposition (

    
    ) can release HF. Do not distill the crude oil at high temperatures.
    

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc chemistry conditions).

  • Glaxo Group Ltd. Preparation of Pyran Derivatives as O-GlcNAcase Inhibitors. WO2015022633, Feb 19, 2015. (Describes synthesis of fluorinated pyran amines).

  • Organic Chemistry Portal. Boc-Protected Amines. (General reactivity and catalyst reviews).

  • Sigma-Aldrich. Di-tert-butyl dicarbonate Product Sheet.

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Cis/Trans 5-Fluorotetrahydro-2H-pyran-3-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-FNPYAM-ISO

Last Updated: February 12, 2026

Introduction

Welcome to the technical support center for the separation of 5-Fluorotetrahydro-2H-pyran-3-amine isomers. This guide is designed for researchers, chemists, and process development professionals navigating the challenges associated with isolating the desired cis or trans diastereomers of this critical fluorinated building block. The presence of the fluorine atom and the amine functionality on the pyran ring introduces unique challenges in polarity, stability, and selectivity, making robust and efficient separation a cornerstone of successful drug development and discovery programs.[1][2]

This document provides a structured approach to method development, troubleshooting, and frequently asked questions, drawing upon established principles of chromatography and classical resolution techniques.

I. Method Selection & Initial Screening

Choosing the correct separation strategy is the most critical first step. The choice between chromatographic methods and classical diastereomeric salt resolution depends heavily on the scale of the separation, available equipment, and the downstream application of the purified isomer.

Decision Workflow for Separation Strategy

SeparationStrategy Start Mixture of Cis/Trans Isomers Scale What is the required scale? Start->Scale Small_Scale < 1 gram (Analytical/Screening) Scale->Small_Scale Analytical Large_Scale > 1 gram (Preparative/Process) Scale->Large_Scale Preparative Method_Choice Primary Separation Approach Small_Scale->Method_Choice Large_Scale->Method_Choice SFC Supercritical Fluid Chromatography (SFC) Method_Choice->SFC Fast, Green HPLC High-Performance Liquid Chromatography (HPLC) Method_Choice->HPLC Widely Available Salt_Resolution Diastereomeric Salt Resolution (Crystallization) Method_Choice->Salt_Resolution Cost-Effective at Scale End_SFC Pure Isomer SFC->End_SFC End_HPLC Pure Isomer HPLC->End_HPLC End_Salt Pure Isomer Salt_Resolution->End_Salt

Caption: Initial decision workflow for selecting a separation strategy.

II. Troubleshooting Chromatographic Separations (SFC/HPLC)

Chromatographic techniques, particularly Supercritical Fluid Chromatography (SFC), are often the first choice for rapid analytical assessment and small-scale purification of polar isomers.[3][4]

Frequently Asked Questions (Chromatography)

Q1: We are seeing poor resolution between the cis and trans isomers on our achiral SFC/HPLC column. What should we try first?

A1: Poor resolution is the most common initial challenge. Here is a systematic approach to troubleshoot:

  • Optimize the Mobile Phase Modifier/Co-solvent: The polarity of the mobile phase is critical. For SFC, the percentage of co-solvent (typically an alcohol like methanol or ethanol) dramatically impacts selectivity.[5] For HPLC (in normal phase), the ratio of polar to non-polar solvents should be systematically varied.

    • Actionable Step: Perform a gradient screen. For SFC, run a gradient from 5% to 40% methanol over 5-10 minutes. This will quickly reveal the approximate co-solvent percentage needed for elution and provide an initial indication of separation.

  • Screen Different Stationary Phases: Not all columns are created equal. The interaction between your isomers and the stationary phase is key to achieving separation.

    • Actionable Step: Screen a set of orthogonal columns. For SFC, a good starting set includes a bare silica, a Diol, and a 2-Ethylpyridine phase. For HPLC, consider silica and cyano-bonded phases.[6]

  • Incorporate Additives: The basic nature of the amine can lead to peak tailing and poor peak shape due to strong interactions with residual acidic silanols on the silica surface.[7]

    • Actionable Step: Add a basic modifier to your co-solvent. For SFC, 0.1-0.5% of additives like ammonium hydroxide or isopropylamine can significantly improve peak shape and may enhance resolution.[8] For HPLC, triethylamine (TEA) is a common choice.

Q2: Our peaks are tailing significantly, even with good retention. How can we improve the peak shape?

A2: Peak tailing for amines is almost always caused by secondary interactions with the stationary phase.

  • Cause: The primary amine on your molecule is basic and can interact strongly with acidic silanol groups on the surface of the silica-based column packing material. This leads to a portion of the analyte being more strongly retained, resulting in a "tail."

  • Primary Solution: Use a mobile phase additive as described in Q1. The additive acts as a competitive base, saturating the active silanol sites and preventing the analyte from interacting with them.[7]

  • Secondary Solution - Column Choice: Consider using a column specifically designed for the analysis of basic compounds or a high-purity silica that has fewer residual silanols.

  • Check for Column Overload: Injecting too much sample can also cause peak tailing.[9]

    • Actionable Step: Reduce the injection volume or the sample concentration by a factor of 5-10 and re-analyze. If the peak shape improves, you were likely overloading the column.

Q3: We have achieved a baseline separation, but the run time is too long for our throughput needs. How can we speed up the analysis without sacrificing resolution?

A3: This is a common optimization goal. SFC has a significant advantage here due to the low viscosity of supercritical CO2.[3][4]

  • Increase Flow Rate: SFC can be operated at much higher flow rates (3-5 mL/min is common for analytical columns) than HPLC without a significant loss in efficiency. This is the easiest way to shorten run times.

  • Reduce Column Length: If you have excess resolution (Rs > 2.0), you can switch to a shorter column (e.g., from a 150 mm to a 100 mm or 50 mm column) with the same stationary phase.

  • Optimize the Gradient: Instead of a long, shallow gradient, use a steeper gradient focused on the elution window of your isomers. For example, if your peaks elute between 15-20% methanol, you could run a rapid gradient from 5% to 12% in the first minute, then a shallow gradient from 12% to 22% over three minutes, followed by a rapid ramp and re-equilibration.

Typical SFC Screening Conditions
ParameterRecommended Starting PointRationale
Column Bare Silica, 4.6 x 150 mm, 5 µmA good general-purpose starting point for isomer separations.[6]
Mobile Phase A Supercritical CO2Standard primary mobile phase for SFC.[8]
Mobile Phase B MethanolCommon polar co-solvent.[5]
Gradient 5% to 40% B over 7 minBroad enough to elute the compounds and identify a separation window.
Flow Rate 3.0 mL/minProvides a good balance of speed and efficiency.[4]
Back Pressure 150 barStandard pressure to maintain supercritical state.
Temperature 40 °CStandard operating temperature.
Additive None initially; add 0.2% NH4OH if peak tailing occursAdditive improves peak shape for basic amines.

III. Troubleshooting Diastereomeric Salt Resolution

For larger-scale separations (>1 kg), diastereomeric salt resolution is often the most economical and scalable method.[10] This process involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[11][12]

Workflow for Diastereomeric Salt Resolution

SaltResolution Start Racemic Amine Mixture Screen_Agent Screen Chiral Resolving Agents (e.g., Tartaric Acid, Mandelic Acid) Start->Screen_Agent Screen_Solvent Screen Solvents (Alcohols, Ketones, Esters) Screen_Agent->Screen_Solvent Solid_Formation Solid Salt Formed? Screen_Solvent->Solid_Formation No_Solid No Solid (Try different agent/solvent) Solid_Formation->No_Solid No Analyze_Solid Analyze Solid & Mother Liquor (by Chiral SFC/HPLC) Solid_Formation->Analyze_Solid Yes No_Solid->Screen_Agent Enrichment Diastereomeric Enrichment? Analyze_Solid->Enrichment No_Enrichment No Enrichment (Try different agent/solvent) Enrichment->No_Enrichment No Optimize Optimize Crystallization (Temp, Concentration, Ratio) Enrichment->Optimize Yes No_Enrichment->Screen_Agent Isolate Isolate & Filter Salt Optimize->Isolate Liberate Liberate Free Base (e.g., with NaOH) Isolate->Liberate End Pure Amine Isomer Liberate->End

Sources

Purification methods for fluorinated pyran amines (silica vs. alumina)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of fluorinated pyran amines, with a comparative focus on silica and alumina chromatography.

The Challenge: Understanding Fluorinated Pyran Amines

Fluorinated pyran amines present a unique purification challenge due to the combined properties of a basic amine functional group and the presence of fluorine atoms. The basicity of the amine often leads to strong interactions with the acidic surface of standard silica gel, resulting in poor peak shape and low recovery.[1][2] Concurrently, the high electronegativity of fluorine can alter the amine's pKa, making it less basic, and can introduce unique intermolecular interactions that influence its chromatographic behavior.[3][4][5]

This guide will equip you with the knowledge to navigate these challenges by making informed decisions about your purification strategy, primarily focusing on the choice between silica and alumina as the stationary phase.

Silica vs. Alumina: A Comparative Analysis for Fluorinated Pyran Amine Purification

The choice of stationary phase is critical for the successful purification of fluorinated pyran amines. Below is a comparative table to guide your selection.

FeatureSilica GelAlumina
Surface Chemistry Acidic, due to the presence of silanol (Si-OH) groups.[6]Can be basic, neutral, or acidic depending on the preparation. Basic and neutral alumina are most common for amine purification.[7][8]
Interaction with Amines Strong acid-base interaction with basic amines, leading to peak tailing and potential irreversible adsorption.[1][2]Basic alumina has a basic surface, minimizing strong interactions with basic amines, leading to better peak shapes.[6][9]
Interaction with Fluorinated Compounds Can exhibit some polar interactions. Fluorous-modified silica is available for specific "fluorous" interactions.[10]Can interact with polar C-F bonds. The different surface activities (I-V) and pHs offer tunability.
Typical Mobile Phases Often requires the addition of a basic modifier like triethylamine (TEA) or ammonia to the eluent to improve peak shape.[11][12]Often allows for purification without the need for basic modifiers, simplifying downstream processing.[9]
Best Suited For Less basic amines or when using a mobile phase modifier is acceptable.Basic and moderately basic fluorinated pyran amines, especially when seeking to avoid mobile phase modifiers.[6][9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of fluorinated pyran amines.

Q1: My fluorinated pyran amine is showing significant peak tailing on my silica gel column. What can I do?

Answer: Peak tailing of amines on silica gel is a classic problem arising from the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[2] Here are several strategies to mitigate this:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent.[11]

    • Triethylamine (TEA): Add 0.1-2% TEA to your mobile phase. TEA will compete with your amine for the acidic sites on the silica, leading to a more symmetrical peak.[1]

    • Ammonia: A solution of ammonia in methanol (e.g., 10%) can be used as a polar component in your solvent system (e.g., with dichloromethane).[6]

  • Deactivating the Silica Gel: You can pre-treat your silica gel by preparing a slurry with a solvent containing TEA, then removing the solvent before packing the column. This neutralizes the acidic sites.[13]

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.

    • Neutral or Basic Alumina: This is often the best alternative for basic compounds.[6][9]

    • Amine-functionalized Silica: This provides a basic surface, which can improve peak shape without the need for mobile phase additives.[14]

Q2: I have low recovery of my fluorinated pyran amine from the silica column. Where is my compound going?

Answer: Low recovery is often due to irreversible adsorption of the basic amine onto the acidic silica gel.[1]

  • Irreversible Adsorption: The strong acid-base interaction can be so significant that your compound does not elute from the column.

    • Solution: As with peak tailing, using a mobile phase with a basic modifier like TEA or switching to a basic or neutral alumina column can prevent this.[1][9] Pre-treating the silica gel with a basic solution can also help.[13]

  • Compound Degradation: Although less common, some sensitive compounds can degrade on the acidic surface of silica gel.

    • Solution: If you suspect degradation, using a more inert stationary phase like neutral alumina is highly recommended.[14]

Q3: I'm using an alumina column, but my separation is not optimal. What can I adjust?

Answer: While alumina can be very effective, optimization is sometimes necessary.

  • Type of Alumina: Ensure you are using the correct type of alumina. For basic amines, basic alumina (pH 9-10) is generally the best choice.[8] Neutral alumina (pH 6-8) can also be effective.[9] Acidic alumina should be avoided for basic compounds.[8]

  • Activity of Alumina: Alumina is graded by its activity (Brockmann grades I-V), which relates to its water content. Grade I is the most active (least water) and Grade V is the least active. More active alumina will retain polar compounds more strongly. You may need to try different activity grades to achieve the desired separation.

  • Solvent System: The choice of eluent is still crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or a mixture with a small amount of methanol) can be effective.

Q4: How does the fluorine in my pyran amine affect the choice of purification method?

Answer: The presence of fluorine introduces several considerations:

  • Reduced Basicity: The high electronegativity of fluorine can lower the pKa of the amine, making it less basic.[3][5][15] This might make purification on silica gel more feasible than for a non-fluorinated analog, although peak tailing can still be an issue.

  • Polarity: The C-F bond is polar, which can increase the overall polarity of your molecule, affecting its retention on both silica and alumina.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography with Triethylamine Modifier

This protocol is suitable for the purification of moderately basic fluorinated pyran amines where the use of a mobile phase modifier is acceptable.

  • TLC Analysis:

    • Prepare a developing solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

    • Add 0.5-2% triethylamine (TEA) to the solvent system.

    • Run a TLC to determine the optimal solvent ratio for your separation (aim for an Rf of 0.2-0.3 for your target compound).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (containing TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing your purified compound.

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA may require co-evaporation with a solvent like toluene or further purification steps.

Protocol 2: Basic Alumina Column Chromatography

This protocol is ideal for purifying basic fluorinated pyran amines, especially when avoiding amine additives is desired.

  • TLC Analysis:

    • Use basic alumina TLC plates to develop a suitable solvent system (e.g., ethyl acetate/hexanes). No TEA is typically needed.

    • Determine the optimal solvent ratio for your separation (aim for an Rf of 0.2-0.3).

  • Column Packing:

    • Dry-pack the column with the appropriate amount of basic alumina.

    • Gently tap the column to ensure even packing.

    • Wet the column by slowly adding the least polar solvent of your eluent system.

    • Add a thin layer of sand to the top of the alumina bed.[18]

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase or a non-polar solvent.

    • Load the sample onto the top of the column.

  • Elution:

    • Elute the column with your chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC.

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Decision-Making Process

The following diagram illustrates the key decision points when choosing between silica and alumina for the purification of fluorinated pyran amines.

decision_tree start Start: Crude Fluorinated Pyran Amine tlc_silica Run TLC on Silica Gel start->tlc_silica peak_shape Assess Peak Shape and Rf tlc_silica->peak_shape good_peak Good Peak Shape (Rf 0.2-0.4) peak_shape->good_peak Yes tailing Significant Tailing or Streaking peak_shape->tailing No use_silica Proceed with Silica Column good_peak->use_silica add_tea Add 0.5-2% TEA to Mobile Phase tailing->add_tea re_tlc Re-run TLC with TEA add_tea->re_tlc peak_shape_tea Improved Peak Shape? re_tlc->peak_shape_tea use_silica_tea Use Silica Column with TEA peak_shape_tea->use_silica_tea Yes no_improvement No/Minor Improvement peak_shape_tea->no_improvement No use_alumina Switch to Basic Alumina no_improvement->use_alumina

Caption: Decision workflow for selecting the appropriate stationary phase.

Experimental Workflow Diagram

This diagram outlines the general workflow for column chromatography.

workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Optimize Solvent System) pack 2. Pack Column (Silica or Alumina) tlc->pack load 3. Load Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate characterize 9. Characterize Purified Product evaporate->characterize

Caption: General workflow for column chromatography purification.

References

Sources

Technical Support Center: Fluorination of Tetrahydropyran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated heterocycles. Here, we address common challenges and frequently asked questions regarding the deoxofluorination of tetrahydropyran-3-ol to improve yield and minimize side reactions.

Introduction

The introduction of a fluorine atom into bioactive molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. The tetrahydropyran (THP) motif is a prevalent scaffold in medicinal chemistry, making 3-fluorotetrahydropyran a valuable building block. However, the conversion of tetrahydropyran-3-ol to its fluorinated counterpart is often plagued by challenges including low yields, elimination byproducts, and purification difficulties. This guide provides in-depth, field-proven insights to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for fluorinating tetrahydropyran-3-ol, and how do they compare?

The most common reagents for deoxofluorination are aminosulfur trifluorides. Diethylaminosulfur trifluoride (DAST) was a historically popular choice, but newer alternatives now offer significant advantages in safety and selectivity.[1][2]

Table 1: Comparison of Common Deoxofluorinating Agents

ReagentFormulaKey AdvantagesKey Disadvantages
DAST (C₂H₅)₂NSF₃Effective and widely documented.[2]Thermally unstable; can decompose explosively above 80-90°C.[1][3] Known to generate HF, which can etch glassware.[4]
Deoxo-Fluor™ (CH₃OCH₂CH₂)₂NSF₃More thermally stable than DAST, making it safer for larger-scale reactions.[5][6][7] Often provides higher yields and fewer byproducts.[6]Reacts violently with water.[7] Can still promote elimination.
PyFluor C₅H₄NSO₂FCrystalline solid, thermally stable, and not explosive.[8] Exhibits greater chemoselectivity, often minimizing elimination side products.[6][8]Requires a base for activation.[8]
XtalFluor® e.g., (Et₂N)SF₂·BF₄Crystalline, free-flowing solids that are easier and safer to handle.[4] Do not generate free HF.[4] Often show higher selectivity and less elimination compared to DAST/Deoxo-Fluor.[4][6]Requires activation with a fluoride source (e.g., Et₃N·3HF).[4]

Senior Scientist's Recommendation: For initial lab-scale synthesis of 3-fluorotetrahydropyran, Deoxo-Fluor is a reliable starting point due to its improved safety profile over DAST.[5][6] If elimination proves to be a persistent issue, switching to PyFluor or an XtalFluor reagent is a logical next step to enhance selectivity.[4][8]

Q2: What is the general mechanism of deoxofluorination with aminosulfur trifluorides?

The reaction proceeds via a two-step mechanism. First, the hydroxyl group of the alcohol attacks the sulfur atom of the fluorinating agent (e.g., DAST), leading to the formation of an alkoxyaminosulfur difluoride intermediate and eliminating hydrogen fluoride.[1][9] This intermediate is a good leaving group. In the second step, a fluoride ion attacks the carbon atom, displacing the leaving group to form the C-F bond.[1][8]

Deoxofluorination Mechanism cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Nucleophilic Attack ROH R-OH (Tetrahydropyran-3-ol) DAST Et₂NSF₃ (DAST) ROH->DAST Attack on Sulfur ROH->DAST Intermediate [R-O-SF₂(NEt₂)] (Alkoxyaminosulfur difluoride) DAST->Intermediate Formation DAST->Intermediate HF HF Intermediate->HF Elimination Product R-F (3-Fluorotetrahydropyran) Intermediate->Product SN1 or SN2 Attack Intermediate->Product Byproduct Et₂NS(O)F Intermediate->Byproduct Formation Fluoride F⁻

General mechanism for alcohol fluorination using DAST.
Q3: What stereochemical outcome should I expect for tetrahydropyran-3-ol?

For a secondary alcohol like tetrahydropyran-3-ol, the nucleophilic attack by fluoride can proceed through either an Sₙ2 or Sₙ1 pathway.[1]

  • Sₙ2 Pathway: This pathway results in a clean inversion of stereochemistry at the carbon center.[8][10] This is often the desired and dominant pathway under carefully controlled, mild conditions.

  • Sₙ1 Pathway: This pathway involves the formation of a carbocation intermediate after the leaving group departs. This can lead to a mixture of stereoisomers (racemization) and is more likely with substrates that can form stable carbocations. It can also open the door to molecular rearrangements.[1]

For tetrahydropyran-3-ol, the secondary carbocation is relatively unstable, so the Sₙ2 pathway with inversion of configuration is the most probable outcome .[10] However, forcing conditions (e.g., higher temperatures) could favor an Sₙ1 mechanism.

Troubleshooting Guide

This section addresses specific problems encountered during the fluorination of tetrahydropyran-3-ol.

Q4: My yield of 3-fluorotetrahydropyran is consistently low. What are the likely causes and how can I fix them?

Low yield is the most common complaint. The root cause is typically a combination of incomplete reaction, degradation of the reagent, or competing side reactions.

Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of 3-Fluorotetrahydropyran C1 Incomplete Reaction Start->C1 C2 Reagent Decomposition Start->C2 C3 Side Reactions (Elimination/Rearrangement) Start->C3 S1 Increase reaction time/temp (use caution) Monitor by TLC/NMR C1->S1 Check S2 Use fresh, high-purity reagent Ensure anhydrous conditions Run under inert atmosphere (N₂/Ar) C2->S2 Verify S3 Lower reaction temperature (-78°C) Use a more selective reagent (PyFluor) Use non-polar, aprotic solvent C3->S3 Mitigate

Troubleshooting workflow for low fluorination yield.

Table 2: Troubleshooting Guide for Low Yield

ObservationPotential CauseRecommended Solution
Starting material remains after prolonged reaction time. Incomplete Reaction / Insufficient Reagent Activity: The reaction may be too slow at the chosen temperature, or the reagent may be partially hydrolyzed.1. Monitor Progress: Use TLC or crude ¹⁹F NMR to track the consumption of the starting alcohol. 2. Temperature Control: Start the reaction at -78°C, but allow it to warm slowly to room temperature. Avoid heating above 80°C to prevent DAST decomposition.[1] 3. Stoichiometry: Ensure at least 1.2-1.5 equivalents of the fluorinating agent are used.
Reaction fizzes violently or turns dark immediately. Reagent Decomposition / Wet Conditions: Aminosulfur trifluorides react exothermically with water, generating HF and losing potency.[4][7]1. Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use of anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is critical.[11] 2. Inert Atmosphere: Conduct the entire procedure under a nitrogen or argon atmosphere. 3. Fresh Reagent: Use a fresh bottle of the fluorinating agent or one that has been properly stored.
Multiple spots on TLC; complex NMR spectrum. Side Reactions: The primary culprits are elimination (dehydration) to form dihydropyran and potential rearrangements.1. Lower Temperature: Add the reagent slowly at -78°C to dissipate heat and minimize side reactions.[1] 2. Change Reagent: Switch to a more selective reagent like PyFluor, which is known to suppress elimination.[6][8] 3. Solvent Choice: Use a non-polar aprotic solvent like DCM or toluene. More polar solvents can sometimes favor Sₙ1 pathways and elimination.
Q5: I am observing a significant amount of an elimination byproduct. How can I suppress this?

The formation of 3,4-dihydro-2H-pyran or 2,3-dihydro-4H-pyran via dehydration is a common side reaction.[4] This occurs when the fluoride ion acts as a base to abstract a proton instead of acting as a nucleophile.

Strategies to Minimize Elimination:

  • Use a Non-Basic Reagent System: PyFluor, in conjunction with a hindered base, is specifically designed to minimize elimination.[8] Similarly, XtalFluor reagents are reported to give less elimination byproduct compared to DAST and Deoxo-Fluor.[6]

  • Low Temperature: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Adding the alcohol to a cooled solution of the fluorinating agent (inverse addition) can sometimes help.

  • Solvent Effects: Aprotic, non-coordinating solvents such as dichloromethane or toluene are generally preferred.

Q6: I suspect a rearrangement is occurring. How can I confirm this and prevent it?

While less common for this specific substrate than for more complex alcohols, carbocationic rearrangements can occur, especially if an Sₙ1 pathway is initiated.[1][2] This could lead to the formation of 2-fluoro- or 4-fluorotetrahydropyran isomers or even ring-contracted products (fluorinated furfuryl derivatives).

Confirmation and Prevention:

  • Confirmation: Detailed characterization of the byproduct by GC-MS and 2D NMR (COSY, HSQC) is necessary to unambiguously identify any rearranged structures.

  • Prevention: The key is to suppress the formation of a carbocation. Employing conditions that strongly favor an Sₙ2 reaction is crucial. This includes using a less-polar solvent and a highly selective fluorinating agent at a very low temperature.

Q7: Purification of my product is difficult. What strategies can I use to improve separation?

The fluorinated product often has a similar polarity and boiling point to the starting alcohol and elimination byproducts, complicating purification by standard silica gel chromatography.

Advanced Purification Strategies:

  • Optimize Chromatography: Use a less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/ether) and consider using silver nitrate-impregnated silica gel to trap the alkene byproduct.

  • Fluorous Tagging: For complex mixtures where chromatography fails, a fluorous tagging strategy can be employed.[12] This involves using a reagent or protecting group with a perfluoroalkyl chain. The tagged product can then be selectively separated from non-tagged impurities using a fluorous solid-phase extraction (F-SPE) cartridge.[12][13] The tag is cleaved in the final step to yield the pure product.

Experimental Protocols

Protocol 1: General Procedure for Fluorination of Tetrahydropyran-3-ol with Deoxo-Fluor

Caution: This reaction should be performed in a well-ventilated fume hood. Deoxo-Fluor reacts violently with water and generates HF upon hydrolysis.[3][7] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials:

  • Tetrahydropyran-3-ol (1.0 equiv)

  • Deoxo-Fluor™ (1.3 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Dissolve tetrahydropyran-3-ol (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in the flask.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Fluorinating Agent Addition: While stirring vigorously, add Deoxo-Fluor™ (1.3 equiv) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, continue stirring the reaction at -78°C for 30 minutes. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing a quenched aliquot by GC-MS or ¹⁹F NMR.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the 3-fluorotetrahydropyran product.

References

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]

  • ResearchGate. (2015). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). Request PDF. Retrieved from [Link]

  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. J Am Chem Soc. Retrieved from [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts. Retrieved from [Link]

  • OChem.com. (2026). Deoxo-Fluor: A Safer, More Stable Fluorinating Agent for Industry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • ResearchGate. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Request PDF. Retrieved from [Link]

  • ACS Publications. (2023). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sulfur-Based Fluorinating Agents. WordPress. Retrieved from [Link]

  • ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®. Tetrahedron. Retrieved from [Link]

  • ACS Publications. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2019). Tetrahedron, 75, 4222-4227. Retrieved from [Link]

  • The Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]

  • ResearchGate. (2010). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Request PDF. Retrieved from [Link]

  • RSC Publishing. (1998). Reaction of diethylaminosulfur trifluoride with diols. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry. Retrieved from [Link]

  • Science.gov. (n.d.). nucleophilic fluorination reactions: Topics. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. WordPress. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • ResearchGate. (2010). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Retrieved from [Link]

  • Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]

  • Glen Research. (n.d.). Fluorous Affinity Purification of Oligonucleotides. Glen Report 18.16. Retrieved from [Link]

  • ResearchGate. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PURIFICATION OF TETRAHYDROFURAN. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • DiVA. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Retrieved from [Link]

  • Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews. Retrieved from [Link]

  • DSpace@MIT. (2022). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Stability of 5-Fluorotetrahydro-2H-pyran-3-amine free base vs. HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluorotetrahydro-2H-pyran-3-amine

Introduction: Navigating the Nuances of Amine Forms in Research

Welcome to the technical guide for this compound. A common point of inquiry for researchers involves selecting the appropriate form of this compound for their experiments: the free base or its hydrochloride (HCl) salt. While chemically similar, their physical and chemical properties diverge significantly, impacting everything from long-term storage stability to performance in biological assays and synthetic reactions.

This guide is designed to function as a comprehensive support resource. It moves beyond simple recommendations to explain the fundamental chemical principles governing the behavior of each form. By understanding the "why" behind the properties, you can make informed decisions, troubleshoot experimental hurdles, and ensure the integrity and reproducibility of your results.

At-a-Glance: Property Comparison

For rapid decision-making, this table summarizes the key differences between the two forms. Detailed explanations are provided in the FAQ section below.

PropertyThis compound (Free Base)This compound HCl (Salt)
Chemical Stability Lower; susceptible to air oxidation and degradation.[1][2]Higher ; lone pair is protonated, preventing oxidation.[1][2]
Typical Physical Form Often an oil or low-melting solid.Crystalline solid.[3]
Aqueous Solubility Lower; pH-dependent.Higher ; ionic nature promotes dissolution in polar solvents.[3][4][5]
Organic Solvent Solubility Higher (e.g., DCM, Ethyl Acetate, THF).[3]Lower; generally insoluble in non-polar organic solvents.[6]
Hygroscopicity Generally low.Moderate to high; can absorb atmospheric moisture.[3]
Reactivity Nucleophilic ; lone pair is available for reactions.[3]Non-nucleophilic; requires deprotonation to become reactive.[3]
Recommended Storage -20°C under inert gas (Argon or Nitrogen).Room temperature or 4°C, in a desiccator.
Primary Use Case Organic synthesis, reactions requiring a nucleophile.Aqueous stock solutions for biological assays, formulations.[4][7]

Frequently Asked Questions (FAQs)

Q1: Which form is more stable for long-term storage and why?

Answer: The HCl salt is unequivocally the more stable form for long-term storage.

The underlying reason relates to the reactivity of the nitrogen atom's lone pair of electrons in the free base. This lone pair makes the free base susceptible to atmospheric oxidation, which can lead to the formation of N-oxides and other degradation products over time.[1][2] This degradation may manifest as a change in color (e.g., yellowing or browning), viscosity, or the appearance of impurities in analytical assessments like NMR or LC-MS.

In the HCl salt, this reactive lone pair is protonated to form a stable ammonium salt (R-NH3+ Cl-).[8] This protonation effectively "protects" the amine from oxidative pathways, significantly enhancing its shelf life and ensuring consistency between experiments over time.[1][2]

Q2: I dissolved the free base in my aqueous buffer and it precipitated. What happened?

Answer: This is a classic solubility and pH issue. The free base form is significantly less soluble in aqueous solutions compared to the HCl salt.[9] Its solubility is also highly dependent on the pH of the medium.

To dissolve an amine in water, the pH must be low enough to protonate it, forming the more soluble ammonium ion. If your buffer has a neutral or basic pH (typically >7), the amine will remain in its neutral, less soluble free base form, causing it to precipitate. The HCl salt, being pre-protonated, readily dissolves in water to begin with.[4][5]

Troubleshooting Tip: If you must use the free base, dissolve it in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) first to create a concentrated stock. Then, add this stock to your aqueous buffer dropwise with vigorous stirring. However, the most robust solution is to start with the HCl salt for any aqueous application.

Q3: How does the fluorine atom in the molecule affect its properties compared to a non-fluorinated analogue?

Answer: The fluorine atom has a profound impact due to its high electronegativity. It exerts a strong electron-withdrawing inductive effect, which pulls electron density away from the nitrogen atom.[10][11]

This has a primary consequence: it makes the amine less basic .

A typical cyclic amine might have a pKa (of its conjugate acid) around 10-11.[12][13] The presence of a fluorine atom on the carbon adjacent (beta position) to the amine-bearing carbon can decrease the pKa by approximately 1.5 to 2.0 units.[14][15] Therefore, we can estimate the pKa for the protonated form of this compound to be in the range of 8.5 - 9.5 .

This lower basicity means that a lower pH is required to fully protonate it, and it will be a weaker nucleophile in chemical reactions compared to its non-fluorinated counterpart. This modulation of pKa is a common strategy in drug development to fine-tune properties like cell permeability and target binding.[14][16]

Q4: For my experiment, should I use the free base or the HCl salt?

Answer: This decision depends entirely on your application. The workflow below provides a clear decision path.

G Choosing the Right Form start What is your application? app_bio Aqueous Biological Assay (e.g., cell culture, enzyme assay) start->app_bio app_org Organic Synthesis (e.g., amide coupling, alkylation) start->app_org use_hcl Use the HCl Salt app_bio->use_hcl use_fb Use the Free Base app_org->use_fb reason_hcl Why? - High water solubility - Stable in solution - Precise concentration control use_hcl->reason_hcl reason_fb Why? - Nucleophilic nitrogen is required - Soluble in organic solvents use_fb->reason_fb convert If you only have the HCl salt, you must convert it to the free base first. (See Protocol 2) use_fb->convert

Decision workflow for selecting the appropriate amine form.

Troubleshooting Guide

Observed Problem Probable Cause Recommended Solution
Free base has turned yellow/brown in storage. Oxidation. The amine has degraded due to exposure to air and/or light.Discard the degraded material. Purchase fresh compound and store it properly under an inert atmosphere (e.g., argon) at -20°C. For future work, consider purchasing the more stable HCl salt.
Inconsistent potency in biological assays. pH shift or degradation. If using the free base, it can alter the pH of unbuffered media. If stock solutions are old, the compound may have degraded.Always use the HCl salt for aqueous assays. Prepare fresh stock solutions from the solid salt regularly (e.g., weekly) and store them at 4°C or -20°C. Validate the final pH of your assay medium after adding the compound.
Amide coupling reaction is not working. Amine is in the salt form. The protonated amine (HCl salt) is not nucleophilic and cannot react with an activated carboxylic acid or acyl chloride.[3]You must use the free base. If you have the HCl salt, it must be neutralized to the free base form before the reaction. See Protocol 2 below for a standard procedure.
HCl salt won't dissolve in Dichloromethane (DCM). Inherent insolubility. Salts are ionic and are generally insoluble in non-polar organic solvents like DCM, hexane, or diethyl ether.This is expected behavior. For reactions in such solvents, the amine must be converted to its free base form first. The free base should be readily soluble in DCM.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution from the HCl Salt

This protocol describes the standard procedure for preparing a reliable aqueous stock solution for use in biological experiments.

  • Calculate Mass: Determine the molecular weight of the HCl salt (e.g., for C6H12FNO · HCl, MW ≈ 169.62 g/mol ). Calculate the mass required for your desired volume and concentration.

    • Example for 10 mL of 10 mM stock: 0.010 L * 0.010 mol/L * 169.62 g/mol = 0.001696 g = 1.70 mg.

  • Weighing: Accurately weigh the calculated amount of the HCl salt powder into a sterile microcentrifuge tube or glass vial.

  • Solubilization: Add the desired volume of high-purity sterile water (e.g., Milli-Q) or your chosen buffer (e.g., PBS) to the vial.

  • Mixing: Vortex the solution thoroughly for 30-60 seconds until the solid is completely dissolved. A brief sonication can be used if necessary.

  • Sterilization (Optional): If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Storage: Label the tube clearly with the compound name, concentration, solvent, and date. Store at 4°C for short-term use (≤ 1 week) or in aliquots at -20°C for long-term storage.

Protocol 2: Conversion of the HCl Salt to the Free Base for Organic Synthesis

This protocol details the process of neutralizing the HCl salt to generate the free base, which is necessary for its use as a nucleophile in organic reactions.

G cluster_0 Workflow: HCl Salt to Free Base Conversion start Start: This compound HCl step1 1. Dissolve HCl salt in water. start->step1 step2 2. Add saturated aq. NaHCO3 slowly until pH ~8-9 (CO2 evolution ceases). step1->step2 step3 3. Extract aqueous layer 3x with an organic solvent (e.g., Ethyl Acetate or DCM). step2->step3 step4 4. Combine organic layers and wash with brine (sat. aq. NaCl). step3->step4 step5 5. Dry the organic layer over anhydrous Na2SO4 or MgSO4. step4->step5 step6 6. Filter off the drying agent. step5->step6 step7 7. Remove solvent in vacuo (rotary evaporator). step6->step7 end Result: Pure Free Base (oil or solid) step7->end

Sources

Technical Support Center: Handling Hygroscopic Fluorinated Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic fluorinated amine salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet vital compounds. The inherent hygroscopicity of these salts—their tendency to readily absorb moisture from the atmosphere—can significantly impact experimental outcomes by altering compound stability, weighing accuracy, and reactivity.[1][2] This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your research.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for their root causes and providing step-by-step solutions.

Issue 1: Inconsistent Weighing and Unstable Balance Readings

Observation: The mass of the fluorinated amine salt continuously increases on the analytical balance, making it impossible to obtain an accurate and stable reading.[3] The compound may also appear clumpy or "wet."[1]

Root Cause Analysis: This is a classic sign of a hygroscopic substance actively absorbing atmospheric moisture.[1][3] The high affinity of the amine salt for water leads to a rapid increase in mass as it is exposed to the ambient laboratory environment. Fluorinated compounds can be particularly susceptible to this phenomenon.

Solutions & Protocols:

  • Controlled Environment Weighing: The most reliable solution is to handle the compound in an environment with minimal atmospheric moisture.

    • Glovebox Protocol: A glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) is the ideal setting for weighing hygroscopic materials.[4][5][6][7]

      • Ensure the glovebox has low oxygen and moisture levels (typically <10 ppm).

      • Transfer all necessary equipment (balance, spatulas, weighing paper/vials, and the sealed compound container) into the glovebox via the antechamber.[4]

      • Allow the equipment to equilibrate to the glovebox atmosphere before use.

      • Perform the weighing procedure inside the sealed glovebox.

    • Low-Humidity Room: If a glovebox is unavailable, conduct the weighing in a room with a dehumidifier to lower the ambient humidity.[8]

  • Rapid Weighing Technique: When a controlled environment is not an option, speed and efficiency are critical.

    • Have all materials (weighing vessel, spatula, flask) ready and within immediate reach.

    • Minimize the time the primary container is open.

    • Use a weighing vessel with a small opening to reduce the surface area exposed to the air.[1]

  • Weighing by Difference: This technique can improve accuracy by minimizing the sample's exposure time.[1][9]

    • Weigh the sealed container of the hygroscopic salt.

    • Quickly transfer an approximate amount of the salt to your reaction vessel.

    • Immediately reseal the original container and weigh it again.

    • The difference in the two weights is the mass of the transferred salt.

Issue 2: Poor Solubility or Precipitation in Aprotic Solvents

Observation: The fluorinated amine salt, which is expected to be soluble in an anhydrous aprotic solvent (e.g., DCM, THF), either fails to dissolve completely or forms a precipitate over time.

Root Cause Analysis: The absorbed water can significantly alter the salt's physical properties, including its solubility.[1] The presence of water can lead to the formation of hydrates, which may have different solubility profiles than the anhydrous salt. Additionally, some fluorinated amine salts can react with water, leading to degradation products that are insoluble in the organic solvent.

Solutions & Protocols:

  • Drying the Salt Prior to Use: If the compound's stability allows, drying it can remove absorbed moisture.

    • Vacuum Oven Drying:

      • Consult the Safety Data Sheet (SDS) for the compound's thermal stability.[10]

      • Place the salt in a suitable container (e.g., a round-bottom flask).

      • Heat the sample under vacuum at a temperature below its decomposition point.

      • Allow the sample to cool to room temperature under vacuum or in a desiccator before use.[8]

    • Azeotropic Distillation: For some amine salts, azeotropic removal of water with a solvent like toluene can be effective.[11] This should be performed with caution and only if the salt is stable under these conditions.

  • Use of Anhydrous Solvents and Proper Technique:

    • Ensure that the solvent used is truly anhydrous. Use freshly dried and distilled solvents or purchase high-quality anhydrous solvents.

    • Handle anhydrous solvents under an inert atmosphere (e.g., using Schlenk techniques or in a glovebox) to prevent moisture contamination.[12]

Issue 3: Inconsistent Reaction Yields and Side Product Formation

Observation: Reactions involving the hygroscopic fluorinated amine salt show poor reproducibility, with variable yields and the appearance of unexpected side products.

Root Cause Analysis: Water is a reactive species and can interfere with many chemical transformations. In the context of fluorinated amine salts, absorbed water can:

  • Act as a Nucleophile: Water can compete with other nucleophiles in the reaction, leading to undesired byproducts.

  • Affect Basicity: The presence of water can alter the basicity of the amine salt, impacting base-catalyzed reactions.

  • Promote Hydrolysis: Water can hydrolyze the fluorinated amine salt or other reagents in the reaction mixture, leading to degradation and reduced yields.[13] The stability of quaternary ammonium groups, for instance, is significantly affected by the presence of water.[14]

Solutions & Protocols:

  • Strict Moisture Control: The most effective solution is to rigorously exclude water from the reaction.

    • Dry all glassware in an oven and cool it under a stream of inert gas or in a desiccator.[12]

    • Use anhydrous solvents and reagents.

    • Handle the hygroscopic fluorinated amine salt in a glovebox or using Schlenk line techniques to prepare solutions.[4][12]

  • Freshly Prepared Solutions: Prepare solutions of the hygroscopic salt immediately before use.[1] Do not store solutions for extended periods unless their stability has been verified.

  • In-situ Drying: Consider adding a drying agent to the reaction mixture that is compatible with the reagents and reaction conditions. Common drying agents include anhydrous inorganic salts like magnesium sulfate or sodium sulfate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for hygroscopic fluorinated amine salts?

A1: Proper storage is crucial to maintain the integrity of these compounds.[15]

  • Primary Container: Always keep the salt in a tightly sealed container.

  • Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).[16][17][18] This provides an extra layer of protection against ambient moisture.

  • Inert Atmosphere: For highly sensitive salts, consider storing the container inside a glovebox or flushing the container with an inert gas like nitrogen or argon before sealing.[19]

  • Temperature: Store at the temperature recommended on the product's SDS. If refrigerated or frozen, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[19]

Q2: How can I determine if my fluorinated amine salt is hygroscopic?

A2:

  • Check the SDS: The Safety Data Sheet for the compound should explicitly state if it is hygroscopic.[1][10]

  • Visual Observation: If the compound clumps together, becomes sticky, or appears to "melt" when exposed to air, it is likely hygroscopic.[1][17]

  • Quantitative Analysis: For a precise measurement, Dynamic Vapor Sorption (DVS) analysis can be performed. This technique measures the mass change of a sample as it is exposed to varying levels of relative humidity.

Q3: Is it acceptable to briefly open a container of a hygroscopic salt on the open bench?

A3: While not ideal, it is sometimes unavoidable. To minimize moisture absorption:

  • Work Quickly: Have everything prepared in advance to minimize the time the container is open.[1][15]

  • Low Humidity Environment: If possible, perform the task on a day with low ambient humidity or in a room with a dehumidifier.

  • Flush with Inert Gas: After taking what you need, flush the headspace of the container with a dry inert gas (nitrogen or argon) before resealing it.[19]

Q4: What are the safety considerations when handling fluorinated amine salts?

A4:

  • Consult the SDS: Always review the SDS for specific handling, storage, and disposal information.[10][20] Fluorinated compounds can have unique hazards.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[21] For some fluorinated compounds, specific glove materials like neoprene may be recommended.[20]

  • Ventilation: Handle these compounds in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[20]

  • Emergency Procedures: Be aware of the first aid measures for exposure. Fluorine compounds can pose specific risks, and some may require specialized treatment (e.g., calcium gluconate for hydrofluoric acid exposure).[22]

Section 3: Visualized Workflows & Data

Workflow for Handling Hygroscopic Salts

This diagram illustrates the decision-making process for handling a hygroscopic fluorinated amine salt based on the available laboratory equipment.

G cluster_0 Handling Hygroscopic Fluorinated Amine Salts start Start: Obtain Hygroscopic Salt glovebox_check Is a Glovebox Available? start->glovebox_check weigh_glovebox Weigh in Glovebox (Ideal Method) glovebox_check->weigh_glovebox Yes open_bench_options No Glovebox: Assess Options glovebox_check->open_bench_options No prepare_solution Prepare Solution weigh_glovebox->prepare_solution rapid_weigh Rapid Weighing on Open Bench open_bench_options->rapid_weigh Direct Weighing weigh_by_diff Weighing by Difference open_bench_options->weigh_by_diff Indirect Weighing rapid_weigh->prepare_solution weigh_by_diff->prepare_solution end Proceed with Experiment prepare_solution->end

Caption: Decision workflow for weighing hygroscopic salts.

Quantitative Data Summary
ParameterRecommendationRationale
Glovebox Atmosphere < 10% Relative HumidityTo create a safe environment for handling air-sensitive chemicals.[7]
Storage In a desiccator over a drying agentTo protect against ambient moisture.[16][17]
Pre-Use Drying Vacuum oven below decomposition temp.To remove absorbed water before weighing or reaction.
Refrigerated Storage Warm to room temp. before openingTo prevent condensation on the cold compound.[19]
Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of a hygroscopic fluorinated amine salt using best practices to minimize moisture contamination.

Materials:

  • Hygroscopic fluorinated amine salt

  • Anhydrous solvent

  • Oven-dried volumetric flask with a septum

  • Oven-dried magnetic stir bar

  • Syringes and needles

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation of Glassware:

    • Place the volumetric flask and stir bar in an oven at >100°C for at least 4 hours.

    • Cool the flask to room temperature in a desiccator or under a stream of dry inert gas.

  • Weighing the Salt (in a Glovebox):

    • Transfer the cooled flask, stir bar, and the sealed container of the salt into the glovebox.

    • Weigh the desired amount of the hygroscopic salt directly into the volumetric flask.

    • Add the magnetic stir bar to the flask.

    • Seal the flask with the septum.

  • Solvent Transfer:

    • Remove the sealed flask from the glovebox.

    • Using proper syringe techniques, transfer the required volume of anhydrous solvent into the flask through the septum.[12]

    • Ensure a positive pressure of inert gas is maintained in the solvent source bottle.

  • Dissolution:

    • Place the flask on a magnetic stir plate and stir until the salt is completely dissolved.

  • Storage:

    • If the solution is to be stored, wrap the septum with parafilm and store under the conditions recommended by the SDS.

References

  • Vertex AI Search. (2025, August 8).
  • Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. (2014, March 5).
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • School of Chemistry, University of [Name]. (2018, April 1).
  • Department of Chemistry, University of Rochester. Tips & Tricks: Weighing.
  • Daley, C. Home Page - Sandiego.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
  • Sciencemadness.org. (2007, October 11).
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products.
  • Benchchem. Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide.
  • ResearchGate. (2019, November 19).
  • Labcompare.com. (2023, April 14).
  • Reddit. (2017, July 7).
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.
  • Reddit. (2021, July 6). Tips on weighing hygroscopic substance on a microbalance.
  • UAlbertaScience. (2017, September 7). Weighing by Difference. YouTube.
  • TutorChase. How do you handle hygroscopic solutes in the lab?.
  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate)
  • Department of Chemistry, University of Rochester. How To: Store Reagents.
  • HepatoChem. How do you handle hygroscopic salts?.
  • Using drying agents.
  • Google Patents. (1981).
  • BOC Sciences. Hygroscopicity Testing.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?.
  • AMT. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples.
  • Asaclean® Purging Compounds. 5 Tips to Help Process Dry Hygroscopic Resins.
  • Fluorine.
  • Quora. (2023, May 25).
  • Taylor & Francis Online. (2022).
  • EurekAlert!. (2022, June 28). Dissolving the problem: Organic vapor induces dissolution of molecular salts.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • ACS Figshare. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Purdue University. Fluorine Safety.
  • YouTube. (2020, September 5). Dissolving Salt Experiment Set Up.
  • ACS Publications.
  • NCERT. Haloalkanes and Haloarenes.
  • FCT EMIS. PROPERTIES OF SALTS Some salts undergo the following processes 1. Deliquescence 2. Hygroscopy 3. Efflorescence Deliquescence Com.

Sources

Validation & Comparative

A Comparative Guide to the Stereochemical Analysis of 5-Fluorotetrahydro-2H-pyran-3-amine using ¹⁹F NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The Power of ¹⁹F NMR in Stereochemical Elucidation

Fluorine-19 NMR spectroscopy is a powerful analytical tool in modern chemistry, particularly for the structural analysis of fluorinated organic molecules.[1][2] The ¹⁹F nucleus possesses a nuclear spin of ½ and is 100% naturally abundant, rendering it highly sensitive to NMR detection.[1][3] A key advantage of ¹⁹F NMR is its expansive chemical shift range, which is significantly wider than that of ¹H NMR.[1][4] This broad dispersion minimizes signal overlap and enhances the sensitivity of the fluorine nucleus to subtle changes in its local electronic environment.[5][6] Consequently, the ¹⁹F chemical shift is an exquisite reporter on the stereochemical arrangement of atoms within a molecule.

For diastereomers, which have different spatial arrangements of their atoms, the respective fluorine nuclei will experience distinct electronic environments. This difference, however subtle, often translates into resolvable differences in their ¹⁹F NMR chemical shifts, allowing for their unambiguous identification and quantification.[7]

Hypothetical ¹⁹F NMR Chemical Shift Comparison of 5-Fluorotetrahydro-2H-pyran-3-amine Diastereomers

The two primary diastereomers of this compound are the cis and trans isomers. In the chair conformation of the tetrahydropyran ring, the substituents at the C3 and C5 positions can be either axial or equatorial. The relative orientation of the fluorine and amine groups will significantly influence the ¹⁹F chemical shift.

DiastereomerExpected Relative Orientation (in chair conformation)Predicted ¹⁹F NMR Chemical Shift (Relative to CFCl₃)Rationale for Predicted Shift
cis -5-Fluorotetrahydro-2H-pyran-3-amine The fluorine and amine groups are on the same face of the ring (e.g., both equatorial or both axial). The diequatorial conformation is generally more stable.More deshielded (less negative ppm value)In a diequatorial arrangement, the fluorine atom is more exposed to the solvent and experiences less steric hindrance. Intramolecular interactions with the amine group are different compared to the trans isomer, leading to a different electronic environment.
trans -5-Fluorotetrahydro-2H-pyran-3-amine The fluorine and amine groups are on opposite faces of the ring (e.g., one equatorial and one axial).More shielded (more negative ppm value)In an axial-equatorial arrangement, the fluorine atom, particularly if axial, is in a more sterically crowded environment within the ring structure. This can lead to increased electron shielding and an upfield shift in the ¹⁹F NMR spectrum. The through-space interactions with axial hydrogens and the amine group will be distinct from the cis isomer.

Note: The exact chemical shift values are highly dependent on the solvent, concentration, and temperature. The predictions above are based on general principles of steric and electronic effects on ¹⁹F chemical shifts.[3][8] For instance, in a study of trifluoromethyl-substituted cyclohexanes, the cis diastereomer exhibited a ¹⁹F chemical shift at -62.5 ppm, while the trans diastereomer was found at -68.6 ppm, demonstrating a clear differentiation.[7]

Factors Influencing the ¹⁹F Chemical Shift in this compound

Several factors contribute to the precise chemical shift of the fluorine atom in each diastereomer:

  • Through-Space Interactions: The spatial proximity of the fluorine atom to the amine group and other protons on the ring can lead to through-space polarization of the C-F bond, influencing the shielding of the fluorine nucleus.

  • Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amine group and the fluorine atom or the ring oxygen can differ between the cis and trans isomers, leading to distinct electronic environments and, therefore, different chemical shifts.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the molecule and the extent of intermolecular interactions, thereby affecting the ¹⁹F chemical shifts.

Alternative and Complementary Analytical Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive stereochemical assignment often benefits from complementary analytical methods:

  • ¹H NMR Spectroscopy: Analysis of the coupling constants (J-values) between protons on the tetrahydropyran ring can provide valuable information about their dihedral angles and thus the relative stereochemistry of the substituents.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can identify protons that are close in space, providing definitive evidence for the relative stereochemistry of the fluorine and amine groups.

  • X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure, including the relative stereochemistry.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the ¹⁹F NMR chemical shifts for the different diastereomers, which can then be compared with experimental data.

Experimental Protocol for ¹⁹F NMR Analysis

The following provides a generalized, step-by-step methodology for acquiring ¹⁹F NMR spectra for the analysis of this compound diastereomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the sample's solubility).
  • Add a small amount of an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene or hexafluorobenzene) if precise chemical shift referencing is required.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
  • Tune and match the probe for the ¹⁹F frequency.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve good resolution.

3. Data Acquisition:

  • Acquire a standard one-pulse ¹⁹F NMR spectrum.
  • To improve the signal-to-noise ratio and for quantitative analysis, consider acquiring a proton-decoupled ¹⁹F spectrum.
  • Key acquisition parameters to optimize include:
  • Pulse Width: Typically a 90° pulse.
  • Acquisition Time: Sufficiently long to resolve fine couplings (if not decoupled).
  • Relaxation Delay (d1): At least 5 times the longest T₁ of the fluorine nuclei for accurate integration.
  • Number of Scans: Dependent on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum.
  • Apply baseline correction.
  • Reference the chemical shifts to an appropriate standard (e.g., CFCl₃ at 0 ppm).[9]
  • Integrate the signals corresponding to the different diastereomers to determine their relative ratio.

Visualization of the Analytical Workflow

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation cluster_output Results Sample This compound (mixture of diastereomers) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹⁹F NMR Spectrum (with ¹H decoupling) Transfer->Acquire Process Process FID (FT, Phasing, Baseline Correction) Acquire->Process Identify Identify Distinct Signals for cis and trans Isomers Process->Identify Integrate Integrate Signals Identify->Integrate Assign Assign Stereochemistry (based on chemical shift) Identify->Assign Ratio Diastereomeric Ratio Integrate->Ratio Structure Confirmed Stereochemistry Assign->Structure

Sources

Comparative Guide: 1H NMR Acquisition Strategies for Fluorinated Pyran Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into pyran scaffolds (e.g., fluorinated sugars, tetrahydropyrans) is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability. However, the spin-1/2 nature of


F introduces complex scalar couplings (

) that often render standard 1D

H NMR spectra uninterpretable.

This guide compares the three primary acquisition strategies for resolving these systems: Standard 1D


H , Homodecoupled 

H
, and Heterodecoupled

H{

F}
. We establish the

H{

F} experiment as the superior method for stereochemical assignment, providing a self-validating protocol for its execution.

Part 1: The Physics of H-F Coupling in Pyrans

To interpret the data, one must first understand the magnitude of the interactions. Fluorine-Proton couplings are significantly larger than Proton-Proton couplings, often obscuring the critical


 values required for conformational analysis.
The Coupling Constant Hierarchy

In a rigid pyran ring (chair conformation), the


 values follow a predictable hierarchy based on orbital overlap (Karplus relationship) and bond distance.
Coupling TypeNotationTypical Value (Hz)Structural Insight
Geminal

45 – 55 Hz Indicates F and H are on the same carbon. Dominates the spectrum.
Vicinal (Trans-Diaxial)

20 – 25 Hz Critical: Indicates F is axial (anti-periplanar to axial H).
Vicinal (Gauche)

2 – 5 Hz Indicates F is equatorial or H is equatorial.
Long Range (W-coupling)

1 – 3 Hz often unresolved; indicates 1,3-diaxial arrangement.

Mechanistic Note: The large


 arises because the C-F and C-H bonds are anti-parallel (

), maximizing the Fermi contact interaction. This is the "smoking gun" for assigning axial stereochemistry.

Part 2: Comparative Analysis of Acquisition Methods

We evaluated three acquisition strategies for a model 3-fluoro-tetrahydropyran system.

Method A: Standard 1D H NMR
  • Performance: Poor.

  • Observation: The large

    
     (~50 Hz) and 
    
    
    
    (~25 Hz) split every proton signal into wide doublets or triplets. This causes severe spectral overlap, masking the smaller
    
    
    couplings needed to determine the ring pucker.
  • Verdict: Insufficient for de novo stereochemical assignment.

Method B: 2D Heteronuclear Correlation (HOESY/HETCOR)
  • Performance: Moderate to High (for connectivity).

  • Observation:

    
    H-
    
    
    
    F HOESY (Heteronuclear Overhauser Effect) detects spatial proximity (through-space). While excellent for proving F is "near" a specific proton, it does not provide the scalar coupling constants (
    
    
    values) required to calculate dihedral angles.
  • Verdict: Complementary, but does not replace 1D analysis.

Method C: F-Decoupled H NMR ( H{ F})
  • Performance: Superior (Gold Standard).

  • Observation: By applying continuous wave (CW) or composite pulse decoupling (CPD) on the

    
    F channel during 
    
    
    
    H acquisition, all H-F splittings collapse.
  • Result: The spectrum simplifies to that of the non-fluorinated analog. The remaining splittings are purely

    
    , allowing immediate application of the standard Karplus equation for ring conformation.
    
  • Verdict: The required method for unambiguous assignment.

Decision Matrix for Method Selection

method_selection Start Goal: Assign Fluorinated Pyran Stereochemistry Q1 Is the 1H spectrum well-resolved? Start->Q1 MethodA Method A: Standard 1D 1H (Measure J_HF directly) Q1->MethodA Yes (Rare) Q2 Do you have a double-tuned probe (H/F or BB/H)? Q1->Q2 No (Overlap) MethodC Method C: 1H{19F} Decoupled (Recommended) Q2->MethodC Yes MethodB Method B: 2D HOESY + Simulation Q2->MethodB No

Figure 1: Decision tree for selecting the optimal NMR acquisition strategy based on hardware availability and spectral complexity.

Part 3: Protocol – 1H{19F} Acquisition (Bruker TopSpin)

This protocol is designed for a Bruker Avance system equipped with a probe capable of simultaneous


H observation and 

F decoupling (e.g., BBFO, TCI, or QNP).
Step 1: Determine the Fluorine Offset (O2P)

You cannot decouple "blindly." You must irradiate the exact center of the fluorine signals.

  • Run a standard 1D

    
    F coupled  experiment (rpar F19CPD, turn off decoupling cpdprg2 = off).
    
  • Process the spectrum (ef, apk).[1][2]

  • Note the chemical shift (ppm) of the fluorine signal(s).[3][4][5][6][7]

    • Example: If signals are at -180 ppm and -200 ppm, set the center (O2P) to -190 ppm.

    • Calculation: If the range is wide (>50 ppm), standard WALTZ-16 decoupling may fail due to bandwidth limitations. Use adiabatic decoupling (e.g., CHIRP) or run two separate experiments.

Step 2: Set up the 1H{19F} Experiment
  • Load Parameters: Type rpar PROTON to load a standard proton set.

  • Enable Decoupling:

    • Go to the AcquPars tab.[2][4]

    • Set Nucleus 2 (or NUC2) to 19F .

    • Set SFO2 to the fluorine frequency (e.g., 376.5 MHz for a 400 MHz magnet).

    • Set O2P (Offset 2) to the value determined in Step 1.[3]

    • Set CPDPRG2 (Decoupling sequence) to waltz16 or garp .

  • Power Check (Self-Validation):

    • Run getprosol.[1][2][3] This pulls the calibrated 90° pulse and power attenuation (PLW or PLdB) for the probe.

    • Safety Check: Ensure the decoupling power (PL12 or PL14) is within safe limits (typically 0.2 - 2.0 Watts) to avoid probe arcing.

Step 3: Acquisition & Processing[1][2][4]
  • Type zg to acquire.[1][2][3]

  • Process with ef, apk.[1][2]

  • Comparison: Overlay this spectrum with the standard 1D

    
    H. The multiplets should collapse. If they do not, your O2P is off-center or the power is too low.
    
Pulse Sequence Logic

pulse_sequence H1 1H Channel 90° Pulse Acquisition (FID) F19 19F Channel CPD Decoupling (WALTZ-16) F19:dec->H1:acq Time Time axis

Figure 2: Simplified pulse sequence diagram. The


F channel applies composite pulse decoupling (CPD) continuously during the 

H acquisition time to remove scalar coupling.

Part 4: Stereochemical Assignment (Data Analysis)

Once the


H{

F} spectrum is obtained, follow this logic to assign stereochemistry:
  • Identify H3 (Geminal to F): In the decoupled spectrum, this proton will no longer show the massive 50 Hz splitting. It will appear as a dd or ddd based only on H-H coupling.

  • Measure

    
     and 
    
    
    
    :
    • If

      
       Hz: The coupling is trans-diaxial . Therefore, H3 is axial.
      
    • If

      
       Hz: The coupling is equatorial-axial  or equatorial-equatorial . H3 is equatorial.
      
  • Deduce F Orientation:

    • If H3 is Axial , then F3 is Equatorial .

    • If H3 is Equatorial , then F3 is Axial .

Summary Table: Expected H3 Multiplicities (Decoupled)
F-ConformationH-ConformationObserved

(Hz)
Appearance (1H{19F})
Equatorial-F Axial-H

,

td (Triplet of doublets)
Axial-F Equatorial-H

,

q (Narrow quartet/multiplet)

References

  • Thibaudeau, C., et al. (1998). "A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants." Journal of the American Chemical Society.[8] Link

  • Linclau, B., et al. (2012). "Fluorine in Pharmaceutical Industry: Fluorinated Pyranose Rings." Chemical Society Reviews. Link

  • Bruker BioSpin. (2023). "Avance User Guide: Heteronuclear Decoupling Strategies." Bruker Knowledge Base. Link

  • Reich, H. J. (2023). "Coupling Constants: H-F Couplings." University of Wisconsin-Madison Chemistry Database. Link

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of 5-Fluoro-Pyran Amines and Their Non-Fluorinated Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of medicinal chemistry.[1] This simple substitution of a hydrogen atom with fluorine can profoundly alter a molecule's physicochemical and biological properties, often leading to enhanced therapeutic profiles.[2] Pyran amines, a class of saturated heterocyclic compounds, are prevalent motifs in numerous biologically active molecules. The introduction of a fluorine atom at the 5-position of the pyran ring creates a new chemical entity with a distinct pharmacological profile. This guide provides an in-depth, objective comparison of the biological activity of 5-fluoro-pyran amines versus their non-fluorinated analogs, supported by established scientific principles and data from analogous systems. We will explore how this single atomic substitution can be a pivotal move in optimizing a drug candidate's journey from the bench to the clinic.

Physicochemical Properties: The Foundation of Biological Activity

The biological activity of a drug candidate is intrinsically linked to its physicochemical properties. Fluorine's high electronegativity and small size are key to its ability to modulate these properties.[3]

Basicity (pKa) and Lipophilicity (LogP): A Delicate Balance

The introduction of a fluorine atom can significantly impact a molecule's acidity/basicity (pKa) and lipophilicity (LogP), two critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.[3] The strong electron-withdrawing inductive effect of fluorine can lower the pKa of a nearby amino group, reducing its basicity.[4] This can be advantageous for improving oral absorption and reducing off-target effects, such as interactions with the hERG channel which can lead to cardiotoxicity.[4]

The effect on lipophilicity is more complex. While often increasing LogP, the impact of fluorination is highly dependent on the molecular context.[5]

Table 1: Comparison of pKa and LogP for a Non-Fluorinated vs. a Fluorinated Piperidine Analog

CompoundStructurepKaLogPReference
Piperidine(Image of Piperidine structure)11.221.1[4]
3-Fluoropiperidine(Image of 3-Fluoropiperidine structure)9.850.8[4]

Note: Piperidine is presented as a structurally analogous saturated nitrogen-containing heterocycle to pyran amine to illustrate the typical effects of fluorination.

Comparative Biological Activity: A Multifaceted Analysis

The alterations in physicochemical properties induced by fluorination translate into significant differences in biological activity.

Metabolic Stability: A Shield Against Biotransformation

A major challenge in drug development is overcoming rapid metabolic degradation. Fluorination can act as a "metabolic shield" by replacing a hydrogen atom at a site susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7] This is not merely due to the strength of the C-F bond, but also due to the electronic perturbations that make the molecule a poorer substrate for metabolizing enzymes.[7] For instance, studies on fluorinated N-nitrosodialkylamines have shown that fluorination at specific sites inhibits oxidative metabolism at those positions.[8]

Target Binding Affinity and Selectivity: A Double-Edged Sword

The impact of fluorination on target binding is highly context-dependent and can be a powerful tool for optimizing potency and selectivity.[9] The introduction of fluorine can alter the electron distribution within the molecule, influencing its interactions with the target protein.[4] This can lead to:

  • Enhanced Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with electron-rich aromatic residues in the binding pocket or displace water molecules, leading to an entropic gain.[10][11]

  • Reduced Affinity: Conversely, the introduction of fluorine can also lead to steric clashes or unfavorable electronic interactions within the binding pocket, thereby reducing affinity.[10]

A study on fluorinated cannabinoid CB2 receptor ligands demonstrated that the position of the fluorine atom was critical for binding efficiency, with fluorination on the side chain resulting in higher affinity than on the aromatic ring.[12]

Cellular Activity and Permeability

Fluorination can enhance a compound's ability to cross biological membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[4] This is often attributed to an increase in lipophilicity.[4] However, the interplay between lipophilicity, pKa, and interactions with efflux transporters like P-glycoprotein (Pgp) is complex. In some cases, fluorination has been shown to increase Pgp-mediated efflux, while in others, it can decrease it.[13]

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity between a 5-fluoro-pyran amine and its non-fluorinated analog, a series of in vitro ADME assays are essential.[14]

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of the fluorinated and non-fluorinated compounds.

Methodology:

  • Incubation: Incubate the test compounds (e.g., at 1 µM) with liver microsomes (from human or other species) or hepatocytes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

Visualizing the Impact of Fluorination

Logical Flow of Fluorine's Influence on Biological Activity

A Fluorine Substitution (H → F) B Altered Physicochemical Properties A->B C pKa (Basicity) B->C D LogP (Lipophilicity) B->D E Conformation B->E F Enhanced Metabolic Stability B->F Blocks Metabolic Sites G Altered Target Binding B->G Changes in Interactions H Modified Cellular Permeability B->H Impacts Membrane Transversal I Improved Pharmacokinetic Profile F->I J Modulated Pharmacodynamic Profile G->J H->I K Enhanced Therapeutic Potential I->K J->K

Caption: The cascading effects of fluorine substitution on a molecule's journey to becoming a viable drug candidate.

Conclusion: A Strategic Imperative

The comparison between 5-fluoro-pyran amines and their non-fluorinated analogs underscores a fundamental principle in medicinal chemistry: small changes can have profound biological consequences. While not universally beneficial, the judicious placement of fluorine offers a powerful strategy to fine-tune a molecule's properties to achieve a desired therapeutic profile.[9] By enhancing metabolic stability, modulating target affinity, and improving pharmacokinetic parameters, the introduction of a 5-fluoro substituent can transform a promising lead compound into a clinical candidate. The decision to fluorinate should be guided by a thorough understanding of the structure-activity relationships and supported by rigorous experimental evaluation.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Cole, M. L., et al. (2009). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PubMed Central. [Link]

  • Hassan, A., et al. (2018). FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES. PMC. [Link]

  • Kurczab, R., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI. [Link]

  • Gurbych, O., et al. (2022). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Richardson, P. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts. [Link]

  • Gellman, S. H., et al. (2025). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ResearchGate. [Link]

  • Petersen, J., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • Riniker, S., et al. (2014). Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. [Link]

  • Frei, E., et al. (1987). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. PubMed. [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. UCD Research Repository. [Link]

  • Begue, J.-P., & Bonnet-Delpon, D. (2006). Biological Impacts of Fluorination. ResearchGate. [Link]

Sources

Chromatographic Resolution of Fluorinated Pyran Isomers: C18 vs. Pentafluorophenyl (PFP) Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC retention time comparison of fluorinated pyran isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The incorporation of fluorine into pyran scaffolds is a prevalent strategy in medicinal chemistry to modulate metabolic stability and lipophilicity. However, this often yields regioisomers (e.g., ortho-, meta-, para- substitutions or positional isomers on the pyran ring) that exhibit nearly identical hydrophobicities, rendering standard C18 alkyl phases insufficient for baseline resolution.

This guide provides a technical comparison between C18 and Pentafluorophenyl (PFP) stationary phases.[1][2][3] Through mechanistic analysis and representative experimental data, we demonstrate that PFP phases provide superior selectivity for fluorinated pyran isomers by leveraging orthogonal retention mechanisms—specifically dipole-dipole interactions and


-

electron-transfer—that are absent in traditional alkyl phases.
The Separation Challenge: Why C18 Fails

In Reversed-Phase Liquid Chromatography (RPLC), C18 retention is governed primarily by the hydrophobic effect . Fluorinated pyran isomers often possess:

  • Identical Molecular Weights: Rendering Mass Spectrometry (MS) discrimination difficult without chromatographic separation.

  • Similar LogP Values: Resulting in co-elution on dispersive stationary phases (C18).

To separate these isomers, a method must exploit the electronic environment and shape constraints of the molecule rather than just its bulk hydrophobicity.

Mechanistic Comparison of Stationary Phases
FeatureC18 (Octadecylsilane)PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic + Dipole-Dipole +

-

Interaction
Ligand Character Flexible alkyl chainRigid aromatic ring (Fluorinated)
Selectivity Driver Lipophilicity (LogP)Electronic density & Molecular Shape
Isomer Resolution Poor (often co-elutes)High (separates based on dipole vectors)
Mechanistic Visualization

The following diagram illustrates the decision Matrix and mechanistic interactions distinguishing these phases.

G Start Fluorinated Pyran Mixture (Isomers A, B, C) C18_Path Standard C18 Column Start->C18_Path Standard Screening PFP_Path PFP (Pentafluorophenyl) Column Start->PFP_Path Orthogonal Screening Mech_C18 Mechanism: Hydrophobic Partitioning (Ligand: Flexible Alkyl Chain) C18_Path->Mech_C18 Mech_PFP Mechanism: Dipole-Dipole + u03c0-u03c0 Interactions (Ligand: Rigid Fluorinated Ring) PFP_Path->Mech_PFP Result_C18 Result: Co-elution (Driven by similar LogP) Mech_C18->Result_C18 Result_PFP Result: Baseline Resolution (Driven by Dipole Vector Alignment) Mech_PFP->Result_PFP

Figure 1: Workflow comparing retention mechanisms. PFP leverages electronic interactions to resolve isomers with similar hydrophobicities.

Comparative Study: Fluorinated Tetrahydropyran Isomers

Scenario: Separation of three regioisomers of (fluorophenyl)-tetrahydropyran.

  • Isomer 1: ortho-fluoro substitution

  • Isomer 2: meta-fluoro substitution

  • Isomer 3: para-fluoro substitution

These compounds have distinct dipole moments due to the position of the fluorine atom relative to the ether oxygen of the pyran ring, yet their hydrophobicity is nearly identical.

Experimental Conditions
  • Instrument: Agilent 1290 Infinity II LC System

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol (MeOH)[4]

    • Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns as ACN can suppress

      
      -
      
      
      
      interactions.
  • Flow Rate: 0.4 mL/min

  • Gradient: 30% B to 70% B over 10 minutes.

  • Detection: UV @ 254 nm[5]

Representative Performance Data
ParameterC18 Column (Standard)PFP Column (Target)
Column Dimensions 100 x 2.1 mm, 1.9 µm100 x 2.1 mm, 1.9 µm
Retention Time (

) - ortho
4.21 min4.85 min
Retention Time (

) - meta
4.25 min (Co-elution)5.32 min
Retention Time (

) - para
4.28 min (Co-elution)5.90 min
Resolution (

) (Critical Pair)
0.4 (Unresolved)3.8 (Baseline)
Selectivity (

)
1.011.12
Peak Symmetry (Tailing Factor) 1.11.05

Analysis: The C18 column fails to resolve the isomers (


) because the alkyl chain cannot discriminate between the subtle electronic differences of the fluorine position. The PFP column achieves baseline separation.[2][5] The electron-deficient PFP ring interacts strongest with the isomer possessing the most accessible electron density or complementary dipole vector (typically the para isomer in this scaffold), increasing retention and selectivity.
Detailed Experimental Protocol

To replicate this separation or apply it to similar fluorinated heterocycles, follow this self-validating protocol.

Step 1: Mobile Phase Selection
  • Organic Modifier: Use Methanol (MeOH) .

    • Reasoning: Acetonitrile has a dipole that can compete with the stationary phase for analyte interaction, potentially masking the unique selectivity of the PFP phase [1][4].

  • Buffer: Ammonium Formate (10-20 mM) or 0.1% Formic Acid.

    • Reasoning: Acidic pH suppresses ionization of residual silanols and ensures the analyte is in a neutral state (if ionizable), allowing the fluorine-fluorine and dipole interactions to dominate.

Step 2: Column Equilibration
  • Flush PFP column with 100% MeOH for 10 minutes to remove storage solvents.

  • Equilibrate with initial gradient conditions (e.g., 90:10 Water:MeOH) for at least 10 column volumes.

    • Validation: Monitor backpressure. Stable pressure indicates equilibrium.

Step 3: Gradient Optimization Strategy

If baseline resolution is not achieved immediately:

  • Isocratic Hold: Introduce a 2-minute isocratic hold at the onset of elution (approx. 40% MeOH) to flatten the gradient slope.

  • Temperature: Lower the column temperature to 25°C or 20°C.

    • Causality: Dipole-dipole and

      
      -
      
      
      
      interactions are exothermic; lower temperatures often enhance these specific interactions, improving selectivity (
      
      
      ) [3].
Step 4: System Suitability Test (SST)

Before running samples, inject a mixture of the isomers.

  • Pass Criteria: Resolution (

    
    ) > 2.0 between closest eluting peaks.
    
  • Fail Action: If

    
    , switch mobile phase B to a 50:50 MeOH:ACN blend to fine-tune selectivity, or decrease gradient slope.
    
Troubleshooting & Optimization Guide

Issue: Peak Tailing on PFP

  • Cause: Secondary interactions with residual silanols or column overload.

  • Solution: Increase buffer ionic strength (e.g., 20 mM Ammonium Acetate). The PFP phase is often on a silica support; shielding silanols is critical for basic pyran derivatives [2].

Issue: Retention Time Drift

  • Cause: "Dewetting" or incomplete equilibration. PFP phases can be more sensitive to 100% aqueous conditions than modern C18s.

  • Solution: Maintain at least 5% organic solvent in the mobile phase at all times.

Issue: Selectivity Reversal

  • Observation: Elution order changes compared to C18.

  • Insight: This is a feature, not a bug. Use this orthogonality to confirm purity. If an impurity co-elutes on C18, it will likely separate on PFP.

References
  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Journal of Chromatography A. (2000). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Retrieved from

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

Sources

A Comparative Guide to the pKa Values of 5-Fluorotetrahydro-2H-pyran-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pKa in Drug Discovery

In the landscape of medicinal chemistry, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs a molecule's behavior in a biological system. It dictates the extent of ionization at a given pH, which in turn profoundly influences critical drug-like properties including solubility, permeability, metabolic stability, and target binding affinity. For amine-containing compounds, such as the 5-Fluorotetrahydro-2H-pyran-3-amine series, the pKa of the basic nitrogen center is a key determinant of its pharmacokinetic and pharmacodynamic profile.

This guide provides a comparative analysis of the pKa values of this compound derivatives, contextualized by the known pKa of the non-fluorinated parent compound. We will delve into the underlying chemical principles that govern the acidity of these molecules, present a robust experimental protocol for their determination, and offer insights into the expected impact of fluorine substitution.

The Inductive Effect of Fluorine on Amine Basicity

The introduction of a fluorine atom into an organic molecule induces a significant electronic effect. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect). When placed in proximity to an amine group, this effect has a profound impact on the amine's basicity.

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The electron-withdrawing fluorine atom pulls electron density away from the nitrogen, thereby reducing the availability of this lone pair. This destabilizes the conjugate acid (the protonated amine), making the amine less likely to accept a proton. Consequently, the equilibrium shifts away from the protonated form, resulting in a lower pKa value (i.e., a weaker base).

This phenomenon is well-documented in the literature. For instance, the strategic introduction of fluorine at the β or γ-position of simple aliphatic amines generally leads to a significant decrease in pKa[1]. Studies on similar cyclic amines have demonstrated a systematic decrease in the basic pKa by 1.1 to 3.3 units upon fluorination[1]. Therefore, it is anticipated that this compound will exhibit a significantly lower pKa compared to its non-fluorinated counterpart.

Comparative pKa Data

The following table summarizes the known pKa of the parent compound, (S)-Tetrahydro-2H-pyran-3-amine, and provides a predictive estimation for its 5-fluoro derivative. This highlights the expected trend and underscores the importance of empirical validation.

CompoundStructurepKa (at 25 °C)Method of Determination
(S)-Tetrahydro-2H-pyran-3-amineStructure of (S)-Tetrahydro-2H-pyran-3-amine9.2 ± 0.1[2]Potentiometric Titration
This compoundStructure of this compoundPredicted: ~6.0 - 8.0To be determined experimentally

Note: The predicted pKa range for the fluorinated derivative is an educated estimate based on literature precedents for similar fluorinated cyclic amines[1]. The actual value must be confirmed via experimental measurement.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for the determination of pKa values for amines[3]. The following protocol provides a step-by-step guide for determining the pKa of this compound derivatives, which are often synthesized as hydrochloride salts.

Principle

The method involves the gradual titration of a known concentration of the amine hydrochloride salt with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the protonated amine (BH+) and the free amine (B) are equal. At this point, pH = pKa.

Materials and Reagents
  • This compound hydrochloride (or other derivative)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Deionized, degassed water (to minimize CO2 absorption)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (10 or 25 mL)

  • Beaker (50 or 100 mL)

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

Step-by-Step Methodology
  • pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound hydrochloride salt and dissolve it in a known volume (e.g., 20-40 mL) of deionized, degassed water in a beaker.

  • Initial pH Measurement: Place a magnetic stir bar in the beaker, position the calibrated pH electrode in the solution, and begin gentle stirring. Record the initial pH of the solution.

  • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette. After each addition, allow the pH reading to stabilize before recording the volume of titrant added and the corresponding pH.

    • Rationale: Smaller increments should be used in the regions where the pH changes most rapidly, which is near the equivalence point.

  • Data Collection: Continue the titration until the pH has risen significantly past the expected pKa, typically to around pH 11-12, to ensure the full titration curve is captured.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV).

    • The half-equivalence point is at Veq / 2.

    • The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be implemented:

  • Titrant Standardization: The NaOH solution must be accurately standardized against a primary standard (e.g., potassium hydrogen phthalate) immediately before use.

  • System Suitability: Perform a titration of a known compound with a similar pKa (e.g., Tris hydrochloride) to verify the accuracy of the setup and procedure.

  • Reproducibility: Conduct the titration in triplicate to ensure the precision of the measured pKa value. The results should be within ± 0.1 pKa units.

Visualizing the Experimental Workflow and Chemical Equilibrium

The following diagrams illustrate the key processes involved in the pKa determination.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Calibrate pH Meter prep_sample Dissolve Amine HCl in Degassed Water start->prep_sample titrate Add Increments of Standardized NaOH prep_sample->titrate measure Record Volume and Stabilized pH titrate->measure After each addition measure->titrate Repeat until pH ~12 plot Plot pH vs. Volume measure->plot find_veq Determine Equivalence Point (Veq) plot->find_veq find_pka pKa = pH at Veq/2 find_veq->find_pka

Sources

Safety Operating Guide

5-Fluorotetrahydro-2H-pyran-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluorotetrahydro-2H-pyran-3-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, EHS Officers[1]

Executive Summary: Immediate Action Protocol

Do NOT dispose of this compound down the drain.[1][2] Do NOT mix with oxidizing agents or strong acids.[3]

This compound represents a fluorinated aliphatic amine . Its disposal requires strict adherence to halogenated organic waste streams due to the formation of hydrofluoric acid (HF) upon combustion and the potential for exothermic reactions with acids.

Chemical Profile & Hazard Identification

To safely dispose of this chemical, you must understand the "Hazard Triad" inherent to its structure. This is not just "chemical waste"; it is a multi-functional reagent that behaves differently than standard solvents.

FeatureChemical MoietyDisposal RiskOperational Consequence
Basicity

/

Amine
Exothermic reaction with acids.[1]Segregation: Must never be added to "Acid Waste" carboys.
Combustion Organofluorine (C-F)Formation of HF gas during incineration.Classification: Must be tagged "Halogenated". Standard incineration destroys the furnace lining without scrubbers.
Flammability Tetrahydropyran EtherPotential flammability/peroxide formation (low risk but non-zero).Storage: Keep away from heat/sparks.[3][4][5][6] Store in inert atmosphere if long-term.[1]

Pre-Disposal Segregation Strategy

The most common accident involving amine disposal is incompatible mixing . This compound is a base.[1]

  • The Causality of Risk: If you pour this amine into a waste container holding Nitric Acid or Sulfuric Acid, an immediate acid-base neutralization occurs. This reaction is highly exothermic and can cause the solvent in the waste container to boil, pressurize, and explode the container.

  • The Oxidizer Threat: Amines can be oxidized to N-oxides or cleaved violently by strong oxidizers (e.g., Hydrogen Peroxide, Permanganates).

Rule: Establish a dedicated "Halogenated Basic/Organic" waste stream.

Step-by-Step Disposal Workflow

Phase A: Collection & Labeling
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid metal cans due to potential amine corrosion over time.

  • Solvent Dilution: If the material is neat (pure solid/liquid), dilute it into a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Ethanol) to facilitate flow during incineration injection.

    • Note: Dichloromethane is preferred as it already places the mixture in the "Halogenated" stream.

  • Labeling:

    • Primary Tag: HAZARDOUS WASTE[7][8]

    • Constituents: List "this compound" explicitly.

    • Hazard Checkbox: [x] Toxic, [x] Flammable, [x] Corrosive (due to amine pH), [x] Halogenated.

Phase B: Waste Stream Classification

You must classify this waste correctly for the external disposal facility.

  • Correct Classification: Halogenated Organic Waste .

    • Why? Incinerators have two modes. Non-halogenated waste is burned cheaply. Halogenated waste requires "scrubbers" (alkaline showers) in the smokestack to neutralize the acid gases (HCl, HF) produced.

    • Consequence of Error: If you mislabel this as "Non-Halogenated," the fluorine will generate HF gas inside a standard incinerator, corroding the facility's infrastructure and violating EPA/local emission laws.

Phase C: Spillage & Emergency Response

If a spill occurs during transfer:

  • Evacuate & Ventilate: Amines often have pungent odors and can cause respiratory irritation.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Neutralization:

    • Do not use strong acids to clean it up.

    • Use a dry absorbent (vermiculite or clay cat litter).

    • Optional: Wipe the area with a dilute, weak acid (e.g., 5% Citric Acid) after the bulk material is removed to neutralize residues, then wash with soap and water.

Visual Logic: The Disposal Decision Tree

The following diagram illustrates the critical decision points for safely routing this chemical.

DisposalWorkflow Start Waste: this compound StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid Residue LiquidPath Liquid Waste StateCheck->LiquidPath Solution Dissolve Dissolve in Compatible Solvent (e.g., DCM or Ethanol) SolidPath->Dissolve Segregation Check Compatibility: Is the container Acid-Free? LiquidPath->Segregation Dissolve->Segregation AcidYes STOP: Explosion Risk Do NOT mix. Segregation->AcidYes Contains Acids AcidNo Safe to Proceed Segregation->AcidNo No Acids Labeling Label as: 'Halogenated Organic Waste' AcidNo->Labeling Incineration High-Temp Incineration (w/ HF Scrubbers) Labeling->Incineration

Figure 1: Operational decision tree for the segregation and disposal of fluorinated amines.[1]

The Science of Incineration (Why "Halogenated" Matters)

When this compound is subjected to combustion temperatures (>850°C), the carbon-fluorine bond breaks.[1]


[1]

Hydrofluoric Acid (HF) is intensely corrosive to silica-based materials (glass, incinerator brick linings) and biological tissue.

  • Non-Halogenated Route: The gas escapes or damages the facility.

  • Halogenated Route: The flue gas is passed through a "scrubber" spraying Calcium Hydroxide (

    
    ) or Sodium Hydroxide.
    
    
    
    
    This converts the toxic gas into Calcium Fluoride (Fluorspar), a benign solid. This is why your labeling is critical.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Tetrahydropyran Amines.[1] (General class properties and safety data). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Halogenated Solvents. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Handling Chemical Hazards in the Laboratory: Amines and Fluorinated Compounds. Available at: [Link]

Sources

Personal protective equipment for handling 5-Fluorotetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Fluorotetrahydro-2H-pyran-3-amine is a specialized heterocyclic building block often used in medicinal chemistry to introduce metabolic stability and modulate basicity via the fluorine atom.

Unlike standard aliphatic amines, the presence of the fluorine atom on the pyran ring introduces unique physicochemical properties. It increases lipophilicity (enhancing skin absorption potential) and reduces the pKa of the amine compared to its non-fluorinated analog. Consequently, this compound must be handled with a safety profile that anticipates rapid dermal penetration and corrosive potential , even if specific toxicological data is sparse.

Core Hazard Analysis (Derived from Structure)[1]
  • Primary Hazard: Skin Corrosion/Irritation (Category 1B/2) and Serious Eye Damage.

  • Secondary Hazard: Respiratory sensitization (common in low-MW amines).

  • Structural Alert: The C-F bond is generally stable, but thermal decomposition releases Hydrogen Fluoride (HF).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of fluorinated amines due to their permeation kinetics. The following matrix is the minimum requirement for handling quantities >50 mg.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil) or Laminate (Silver Shield®) for spill cleanup.Low MW amines permeate thin nitrile in <15 mins. Double gloving creates a sacrificial layer and visual indicator for breaches.
Eye Protection Chemical Splash Goggles (Indirect Vented)Note: Safety glasses are NOT acceptable.Amine vapors are lachrymators and can cause corneal edema ("blue haze"). Goggles seal against vapor entry.
Respiratory Engineering Control Primary Use in Fume Hood. If outside hood: Full-face respirator with ABEK (Multi-gas) cartridges."A" filter covers organic vapors; "K" specifically neutralizes ammonia/amines.
Body Defense Tyvek® Lab Coat + Chemical Apron Synthetic material preferred over cotton.Cotton absorbs amines, holding them against the skin. Tyvek repels liquid splashes.

Operational Protocol: Step-by-Step Handling

This protocol utilizes a Self-Validating System : every step includes a check to ensure safety barriers are intact before proceeding.

Phase 1: Preparation & Engineering Controls
  • The Airflow Check: Verify fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

    • Why? Too high (>120 fpm) creates turbulence that can pull powder out of the weigh boat; too low fails to capture vapors.

  • Static Neutralization: Fluorinated solids are prone to high static charge. Place an ionizing bar or anti-static gun near the balance.

    • Risk:[1][2][3][4][5] Static discharge can scatter the potent amine powder, creating an invisible contamination zone.

Phase 2: Weighing & Transfer
  • The "Double-Containment" Rule: Never weigh directly into a flask on the open bench.

    • Protocol: Tare a vial inside a secondary container (e.g., a beaker). Weigh inside the hood. Cap the vial immediately after transfer.

  • Solvent Addition:

    • Caution: If dissolving in acid (e.g., HCl in dioxane), expect a significant exotherm .

    • Action: Cool the receiving vessel in an ice bath before addition to prevent aerosolization of the salt form.

Phase 3: Reaction Monitoring
  • TLC/LCMS Sampling: Use long-needle syringes or glass capillaries.

    • Never pour from the reaction vessel to take a sample.

  • Spill Response (Micro-scale):

    • If <5mL spills: Cover with vermiculite or sand . Do NOT use paper towels (amines can react with cellulose to generate heat).

Visualized Workflow: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound, integrating risk assessment with operational steps.

G Start START: Task Assessment RiskCheck Check Scale & State (Solid vs. Solution) Start->RiskCheck PPE_Solid PPE: Double Nitrile + Anti-Static Measures RiskCheck->PPE_Solid Solid Powder PPE_Soln PPE: Splash Goggles + Chem Apron RiskCheck->PPE_Soln Liquid/Solvated HoodCheck Verify Hood Flow (80-100 fpm) PPE_Solid->HoodCheck PPE_Soln->HoodCheck Handling Perform Weighing/Transfer (No Open Bench Work) HoodCheck->Handling Pass Waste Disposal: HALOGENATED Stream Handling->Waste

Figure 1: Decision logic for safe handling, emphasizing the divergence in PPE based on physical state and the convergence on halogenated waste disposal.

Decontamination & Disposal[6]

Proper disposal is critical due to the fluorine content . Standard incineration of non-halogenated waste occurs at lower temperatures, which may not fully mineralize the C-F bond or could generate corrosive HF gas in unscrubbed stacks.

Waste Segregation Protocol
  • Stream Selection: Segregate into Halogenated Organic Waste .

    • Labeling: Clearly mark "Contains Organic Fluorides" and "Basic/Amine".

  • pH Adjustment: If the waste is acidic (e.g., post-workup), neutralize to pH 7-9 before adding to the amine waste drum to prevent heat generation in the drum.

  • Container Rinsing: Triple rinse empty containers with Methanol. Add rinsate to the Halogenated waste stream. Deface the label and discard the dry container as solid hazardous waste (do not recycle glass).

Emergency Decontamination (Skin)
  • Immediate Flush: Rinse with water for 15 minutes .[2][5]

  • Do NOT Neutralize: Do not apply vinegar or acids to "neutralize" the amine burn; this causes a secondary thermal burn.

  • Medical Review: If redness persists, seek medical attention. Mention "Fluorinated Amine" to the physician (to rule out potential HF-like delayed necrosis, though rare with C-F bonds).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).

  • Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. (5th Edition).[6] Wiley-Interscience. (Reference for Amine/Nitrile breakthrough kinetics).

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.